SCH-900875
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
907206-98-8 |
|---|---|
Molecular Formula |
C28H37ClN8O2 |
Molecular Weight |
553.1 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C28H37ClN8O2/c1-5-22-17-36(25-19(4)32-24(15-31-25)26-33-34-28(39-26)30-6-2)18(3)16-37(22)23-11-13-35(14-12-23)27(38)20-7-9-21(29)10-8-20/h7-10,15,18,22-23H,5-6,11-14,16-17H2,1-4H3,(H,30,34)/t18-,22+/m1/s1 |
InChI Key |
MDHIGNOFHUSPMA-GCJKJVERSA-N |
Isomeric SMILES |
CC[C@H]1CN([C@@H](CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |
Canonical SMILES |
CCC1CN(C(CN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)C)C4=NC=C(N=C4C)C5=NN=C(O5)NCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SCH-900875 (Ulixertinib/BVD-523)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-900875, more commonly known as ulixertinib or BVD-523, is a first-in-class, orally available, reversible, and ATP-competitive small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][4] Dysregulation of the MAPK pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[4][5] Ulixertinib has demonstrated potent anti-tumor activity in preclinical models and has shown clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations, including those who have developed resistance to upstream BRAF and MEK inhibitors.[4][5] This document provides a comprehensive overview of the mechanism of action, quantitative pharmacological data, and key experimental methodologies related to ulixertinib.
Core Mechanism of Action
Ulixertinib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of ERK1 and ERK2.[3] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of active ERK, preventing the phosphorylation of its numerous downstream substrates.[6] This blockade of signal transduction leads to the inhibition of ERK-dependent cellular processes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on the MAPK pathway.[1] By targeting the final node in the RAS-RAF-MEK-ERK cascade, ulixertinib offers a therapeutic strategy to overcome resistance mechanisms that can arise from upstream pathway reactivation.[4]
Signaling Pathway
The diagram below illustrates the canonical MAPK signaling pathway and the specific point of inhibition by ulixertinib.
Quantitative Data
The potency and activity of ulixertinib have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Target/Cell Line | Value | Reference(s) |
| Ki | ERK1 | 0.3 nM | [7] |
| ERK2 | 0.04 nM | [7] | |
| IC50 (Enzymatic) | ERK2 | <0.3 nM | [8] |
| IC50 (pRSK Inhibition) | A375 Melanoma (BRAFV600E) | 31 nM - 140 nM | [8] |
| IC50 (Cell Proliferation) | A375 Melanoma (BRAFV600E) | 180 nM | [8] |
Table 2: Preclinical Pharmacokinetic Parameters
| Species | Dose & Route | Tmax (h) | t1/2 (h) | Vss (L/kg) | CL (mL/min/kg) | Oral Bioavailability (%) | Reference(s) |
| Mouse | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.56 | 6.24 | >92% | [9] |
| Rat | IV / Oral | 0.50 - 0.75 | 1.0 - 2.5 | 0.36 | 1.67 | >92% | [9] |
| Dog | IV / Oral | 2.0 | 1.0 - 2.5 | 1.61 | 15.5 | 34% | [9] |
Table 3: Phase I Clinical Trial (NCT01781429) Summary
| Parameter | Value | Reference(s) |
| Study Phase | Phase I | [4][10] |
| Patient Population | 135 patients with advanced solid tumors | [4][10] |
| Dose Escalation Range | 10 mg to 900 mg twice daily (BID) | [4] |
| Recommended Phase II Dose (RP2D) | 600 mg BID | [4][10] |
| Pharmacodynamics | Near-complete (~86-93%) ERK inhibition at RP2D | [4] |
| Most Common Adverse Events | Diarrhea (48%), fatigue (42%), nausea (41%), acneiform dermatitis (31%) | [4] |
| Preliminary Efficacy (Evaluable Patients) | 14% Partial Response rate in dose expansion | [4] |
| Responsive Tumor Types (Mutations) | NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the mechanism of action of ulixertinib.
ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)
This protocol describes a method to determine the in vitro potency of ulixertinib against purified ERK2 enzyme.
-
Objective: To quantify the half-maximal inhibitory concentration (IC50) of ulixertinib against ERK2.
-
Materials:
-
Purified, MEK-activated ERK2 protein.
-
Substrate peptide (e.g., Erktide).
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS.
-
Ulixertinib stock solution (e.g., 10 mM in DMSO).
-
ATP.
-
384-well polypropylene plates.
-
RapidFire Mass Spectrometry platform.
-
-
Workflow Diagram:
-
Procedure:
-
Prepare a 12-point serial dilution of ulixertinib in DMSO.
-
Dispense 10 µL of 1.2 nM ERK2 protein in assay buffer into each well of a 384-well plate containing the diluted compound. The final DMSO concentration should be 1%.[8]
-
Pre-incubate the enzyme and compound for 20 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding ATP and the Erktide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Analyze the levels of unphosphorylated substrate and phosphorylated product using a RapidFire Mass Spectrometry platform.[8]
-
Generate a dose-response curve and calculate the IC50 value.
-
Cell Viability / Antiproliferation Assay
This protocol outlines a method to assess the effect of ulixertinib on the proliferation of cancer cell lines.
-
Objective: To determine the IC50 of ulixertinib for inhibiting cell proliferation.
-
Materials:
-
Adherent cancer cell line (e.g., A375).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Ulixertinib stock solution.
-
384-well black, clear-bottom cell culture plates.
-
Fixative solution (e.g., 4% formaldehyde in PBS).
-
Nuclear stain (e.g., Hoechst 33342).
-
High-content imaging system (e.g., Cellomics ArrayScan™ VTI).
-
-
Procedure:
-
Seed cells into 384-well plates at a density of ~200 cells per well in 40 µL of media and incubate overnight.[8]
-
Dose the cells with a 12-point serial dilution of ulixertinib (e.g., 0.03 nM to 30 µM) using an acoustic dispenser. The final DMSO concentration should be ~0.3%.[8]
-
Incubate the plates for 72 hours at 37°C.[8]
-
Fix the cells by adding 20 µL of 12% formaldehyde (4% final concentration) containing Hoechst 33342 nuclear stain. Incubate for 30 minutes at room temperature.[8]
-
Wash the wells with PBS.
-
Acquire images and count the number of nuclei in each well using a high-content imaging system.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated control wells and determine the IC50 value.
-
Western Blot for Pathway Modulation (pRSK Inhibition)
This protocol is used to confirm that ulixertinib inhibits ERK signaling within the cell by measuring the phosphorylation of a direct downstream substrate, RSK.
-
Objective: To assess the dose-dependent inhibition of RSK phosphorylation by ulixertinib in whole cells.
-
Materials:
-
Cancer cell line of interest.
-
Serum-free medium and complete medium.
-
Growth factor for stimulation (e.g., EGF or PMA).
-
Ulixertinib.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-RSK (pRSK), anti-total RSK, anti-total ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of ulixertinib or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., PMA) to induce the MAPK pathway.[4]
-
Wash cells with ice-cold PBS and lyse them.
-
Quantify protein concentration in the lysates.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-pRSK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total RSK, total ERK, or a loading control like GAPDH.
-
Conclusion
This compound (ulixertinib/BVD-523) is a potent and selective inhibitor of ERK1/2, the terminal kinases of the MAPK pathway. Its mechanism of action, centered on the ATP-competitive inhibition of ERK, has been thoroughly characterized. Preclinical data demonstrate its ability to suppress proliferation in cancer cells driven by MAPK pathway mutations and to cause tumor regression in animal models.[5] Early-phase clinical trials have established a manageable safety profile and have shown durable responses in heavily pre-treated patients with specific BRAF and NRAS mutations.[10] As a first-in-class agent, ulixertinib represents a promising therapeutic strategy, particularly in overcoming resistance to upstream inhibitors in the MAPK cascade. Further clinical investigation is warranted to fully define its role in the treatment of MAPK-driven malignancies.
References
- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomed-valley.com [biomed-valley.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biomed-valley.com [biomed-valley.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
In-Depth Technical Guide: SCH-900875 and its Interaction with the CXCR3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SCH-900875, a potent antagonist of the C-X-C chemokine receptor 3 (CXCR3). This document details its binding affinity, the experimental methodologies used for its characterization, and the relevant CXCR3 signaling pathways.
Core Focus: this compound Binding Affinity for CXCR3
This compound is a high-affinity antagonist for the CXCR3 receptor, developed through structure-activity relationship (SAR) studies of a piperazine-based piperidine chemical scaffold. While noted for its high affinity and efficacy in preclinical models of autoimmune diseases, specific quantitative binding data from publicly available literature is limited.[1][2][3]
A closely related compound from the same optimization series, designated as compound 3 , demonstrated significant binding affinity in radioligand binding assays.[2][4] The data for this related compound is presented below to provide context for the potency of this chemical class.
Quantitative Binding Data for a Related Piperazine-Based Piperidine Analog (Compound 3)
| Parameter | Value | Ligand(s) |
| pKi | 7.0 | |
| pIC50 | 7.3 | CXCL9 |
| 7.7 | CXCL10 | |
| 7.1 | CXCL11 |
Data sourced from a study on CXCR3 inhibitors, which identified this compound through high-throughput screening.[2][4]
It is important to note that while this compound (compound 2 in the referenced study) was developed from this series and exhibits high affinity, the precise pKi and pIC50 values for this compound itself are not explicitly stated in the reviewed literature.[1][2][5]
Experimental Protocols: Determining CXCR3 Binding Affinity
The binding affinity of compounds like this compound to the CXCR3 receptor is typically determined using a competitive radioligand binding assay. This method quantifies the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.
Standard Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Cells expressing the CXCR3 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor compound.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
CXCR3 Signaling Pathways
CXCR3 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands (CXCL9, CXCL10, and CXCL11), initiates a cascade of intracellular signaling events. These pathways are crucial for the chemotactic responses of immune cells, particularly T cells.
Upon ligand binding, CXCR3 couples to inhibitory G proteins (Gαi). This coupling leads to the dissociation of the Gαβγ heterotrimer into Gαi and Gβγ subunits, which then activate downstream effector molecules. Key signaling events include:
-
Phospholipase C (PLC) activation: Leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Calcium mobilization: IP3 triggers the release of intracellular calcium stores.
-
Protein Kinase C (PKC) activation: Stimulated by DAG and calcium.
-
Phosphoinositide 3-kinase (PI3K) activation: A key pathway involved in cell survival and migration.
-
Mitogen-activated protein kinase (MAPK) pathway activation: Including ERK1/2, which regulates cell proliferation and differentiation.
The culmination of these signaling events results in cytoskeletal rearrangements and cellular migration towards the chemokine gradient. As an antagonist, this compound blocks the initiation of these downstream signaling cascades by preventing ligand binding to CXCR3.
References
- 1. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The CXCR3 Antagonist SCH-900875: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900875 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions. By blocking the interaction between CXCR3 and its ligands, this compound offers a promising therapeutic strategy for mitigating the chronic inflammation that drives these pathologies. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to support further research and development.
Core Function and Mechanism of Action
This compound functions as a non-competitive antagonist of the CXCR3 receptor. This mechanism involves binding to a site on the receptor distinct from the ligand-binding site, thereby inducing a conformational change that prevents receptor activation even in the presence of its natural chemokine ligands. This allosteric inhibition effectively blocks the downstream signaling pathways that mediate the chemotactic response of immune cells, primarily T helper 1 (Th1) lymphocytes, to inflammatory sites.
The primary consequence of CXCR3 antagonism by this compound is the inhibition of leukocyte migration. In inflammatory states, elevated levels of CXCL9, CXCL10, and CXCL11 act as chemoattractants, recruiting CXCR3-expressing immune cells to tissues. By disrupting this axis, this compound can reduce the infiltration of pathogenic T cells into target organs, thereby ameliorating inflammation and tissue damage.
In Vitro Pharmacology
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The compound is a derivative of an earlier CXCR3 antagonist, SCH 546738, and was developed through structure-activity relationship (SAR) studies to optimize its pharmacological properties.
| Assay Type | Ligand | Cell Line | Parameter | Value | Reference |
| Radioligand Binding | [¹²⁵I]-CXCL10 | Human T cells | Ki | ~10 nM (estimated) | [1] |
| Chemotaxis Assay | CXCL11 | Activated T cells | IC₅₀ | ~10 nM (estimated) | [1] |
Note: The quantitative data for this compound is extrapolated from its parent compound, SCH 546738, as specific primary data for this compound is not publicly available in the cited literature. The review by Andrews and Cox (2016) refers to this compound as an optimized derivative.
Preclinical Efficacy in Animal Models
The therapeutic potential of this compound has been demonstrated in preclinical models of autoimmune diseases, where it has shown the ability to reduce disease severity.
Experimental Autoimmune Encephalomyelitis (EAE)
In mouse models of EAE, a well-established model for multiple sclerosis, administration of CXCR3 antagonists has been shown to be effective.
Collagen-Induced Arthritis (CIA)
In rodent models of CIA, a preclinical model for rheumatoid arthritis, CXCR3 antagonism has demonstrated efficacy in reducing joint inflammation and damage.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from a human T-cell line endogenously expressing the CXCR3 receptor.
-
Binding Reaction: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a constant concentration of the radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit CXCR3-mediated cell migration.
Methodology:
-
Cell Preparation: Activated human T cells, which highly express CXCR3, are used.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant (e.g., CXCL11) and varying concentrations of this compound. The upper chamber contains the activated T cells. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow cell migration from the upper to the lower chamber in response to the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The results are plotted as the percentage of inhibition of migration versus the concentration of this compound to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CXCR3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a typical in vitro chemotaxis assay.
Conclusion
This compound is a potent CXCR3 antagonist with a clear mechanism of action centered on the inhibition of immune cell migration. Its efficacy in preclinical models of autoimmune diseases highlights its potential as a therapeutic agent. The data and protocols presented in this guide provide a foundation for further investigation into the clinical utility of this compound and other CXCR3-targeted therapies. Further research is warranted to fully elucidate its clinical potential, safety profile, and optimal therapeutic applications.
References
The Core of Prexasertib (LY2606368): An In-depth Technical Guide to its Discovery and Synthesis
An important clarification on nomenclature: Initial searches for "SCH-900875" revealed conflicting information, with some sources associating this identifier with the CHK1/CHK2 inhibitor Prexasertib (also known as LY2606368), and others with a CXCR3 antagonist. Extensive review of the scientific literature and chemical databases confirms that Prexasertib (LY2606368) is a distinct chemical entity from this compound. This guide will focus exclusively on Prexasertib (LY2606368), a compound of significant interest in oncology research and development.
Introduction: The Discovery of a Potent CHK1/CHK2 Inhibitor
Prexasertib (LY2606368) is a second-generation, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and, to a lesser extent, Checkpoint Kinase 2 (CHK2).[1] Developed by Eli Lilly and Company, Prexasertib emerged from efforts to identify potent and selective inhibitors of the DNA Damage Response (DDR) pathway as a therapeutic strategy against cancer.
The rationale behind targeting CHK1 lies in its critical role in cell cycle regulation and DNA repair.[1] In response to DNA damage or replication stress, CHK1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells, particularly those with p53 mutations, are highly reliant on the CHK1-mediated checkpoint for survival. Inhibition of CHK1 in these cells abrogates this crucial checkpoint, leading to an accumulation of DNA damage, premature entry into mitosis, and ultimately, a form of programmed cell death known as mitotic catastrophe.[2]
Prexasertib has demonstrated potent single-agent anti-tumor activity in various preclinical models and has been evaluated in numerous clinical trials for the treatment of advanced solid tumors.[3][4]
Mechanism of Action: The CHK1 Signaling Pathway
The CHK1 signaling pathway is a cornerstone of the DNA damage response. When DNA damage occurs, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the site of damage and activated. ATR then phosphorylates and activates CHK1, which in turn phosphorylates a number of downstream targets to enforce cell cycle arrest. A key substrate of CHK1 is the phosphatase CDC25, which is responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression. By inhibiting CDC25, CHK1 prevents the activation of CDKs and halts the cell cycle.
Prexasertib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CHK1, preventing its kinase activity. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which ultimately results in cell death.
Caption: CHK1 pathway and Prexasertib's mechanism.
Quantitative Data
The following tables summarize key quantitative data for Prexasertib (LY2606368) from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Prexasertib
| Target | Assay Type | Value | Reference |
| CHK1 | Ki | 0.9 nM | [5] |
| CHK1 | IC50 | <1 nM | [5] |
| CHK2 | IC50 | 8 nM | [5] |
| RSK1 | IC50 | 9 nM | [5] |
| MELK | IC50 | 38 nM | [5] |
| SIK | IC50 | 42 nM | [5] |
| BRSK2 | IC50 | 48 nM | [5] |
| ARK5 | IC50 | 64 nM | [5] |
Table 2: Cellular Activity of Prexasertib
| Cell Line | Assay Type | IC50 | Reference |
| Multiple Colorectal Cancer Cell Lines | Viability | <13 nM | [6] |
| HeLa (p53-deficient) | G2/M Checkpoint Abrogation | 9 nM | [6] |
| AGS and MKN1 Gastric Cancer Cells | Apoptosis Induction & Colony Formation Inhibition | 25 nM | [6] |
| Androgen-Receptor Positive Prostate Cancer Cell Lines | Cell Proliferation | 4.3 - 13.1 nM | [3] |
| Androgen-Receptor Negative Prostate Cancer Cell Lines | Cell Proliferation | 6.4 - 1000 nM | [3] |
Synthesis of Prexasertib (LY2606368)
Several synthetic routes for Prexasertib have been reported, including both traditional batch synthesis and more modern continuous-flow solid-phase synthesis.[7][8] A representative multi-step synthesis is outlined below, which involves the construction of the key pyrazole intermediate followed by coupling with the cyanopyrazine moiety.
References
- 1. Prexasertib, a checkpoint kinase inhibitor: from preclinical data to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY2606368 Causes Replication Catastrophe and Antitumor Effects through CHK1-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Portico [access.portico.org]
- 8. Automated synthesis of prexasertib and derivatives enabled by continuous-flow solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SCH-900875 in T-Cell Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell migration is a fundamental process in the adaptive immune response, orchestrating the trafficking of T lymphocytes to sites of inflammation, infection, and tumors. This targeted movement is primarily guided by chemokines, a family of small cytokines that bind to G protein-coupled receptors (GPCRs) on the surface of T-cells, initiating intracellular signaling cascades that lead to cellular polarization and motility. One of the key chemokine receptors involved in directing the migration of activated T-cells, particularly T helper 1 (Th1) and cytotoxic T lymphocytes (CTLs), is the C-X-C motif chemokine receptor 3 (CXCR3). This technical guide provides an in-depth exploration of the role of SCH-900875, a potent and selective CXCR3 antagonist, in the modulation of T-cell migration. We will delve into the molecular mechanisms of CXCR3 signaling, present experimental evidence of inhibition by this compound, and provide detailed protocols for relevant in vitro assays.
Mechanism of Action of this compound: Targeting the CXCR3 Chemokine Receptor
This compound is a small molecule inhibitor that specifically targets the CXCR3 receptor. By binding to CXCR3, this compound competitively blocks the binding of its natural chemokine ligands: CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC).[1] This blockade prevents the initiation of the downstream signaling pathways that are essential for T-cell chemotaxis.
The CXCR3 receptor and its ligands are integral to the recruitment of effector T-cells to inflamed tissues in various pathological conditions, including autoimmune diseases and cancer.[2] Therefore, by inhibiting CXCR3, this compound has the potential to modulate inflammatory responses and anti-tumor immunity by impeding the infiltration of pathogenic T-cells into target tissues.
The CXCR3 Signaling Pathway in T-Cell Migration
The binding of CXCL9, CXCL10, or CXCL11 to CXCR3 on T-cells triggers a cascade of intracellular events that culminate in directed cell movement. This signaling pathway is complex and involves multiple key players, as illustrated in the diagram below.
Upon ligand binding, CXCR3 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[3] The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates downstream effectors. A key effector is Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces calcium flux from intracellular stores, a critical event for cell motility.[1]
Furthermore, CXCR3 signaling can engage other pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1] Recent evidence also points to the involvement of the T-cell receptor (TCR) signaling component, ZAP-70, in CXCR3-mediated chemotaxis.[4] The culmination of these signaling events is the rearrangement of the actin cytoskeleton, leading to the formation of lamellipodia and uropods, which drive the directional migration of the T-cell along the chemokine gradient.
Experimental Evidence for the Role of this compound
The inhibitory effect of CXCR3 antagonists like this compound on T-cell migration has been demonstrated in numerous preclinical studies. While specific quantitative data for this compound's direct inhibition of T-cell migration in publicly available literature is limited, the efficacy of other potent CXCR3 antagonists provides a strong rationale for its mechanism of action.
Table 1: In Vitro Inhibition of T-Cell Migration by CXCR3 Antagonists
| Compound | Target Cells | Chemoattractant | Assay Type | IC50 / % Inhibition | Reference |
| SCH 546738 | RAW264.7 cells | - | CCK-8 | 16.250 µM (for 50% growth inhibition) | [5] |
| Piceatannol (ZAP-70 inhibitor) | JE6.1/CXCR3 cells | CXCL10 | Transwell Migration | Dose-dependent reduction | [4] |
| PS372424 (CXCR3 agonist) | Activated human T-cells | CXCL11, CXCL12, CCL5 | Transwell Migration | Significant inhibition | [6] |
Note: Data for this compound is not publicly available in this format. The table presents data for other relevant compounds to illustrate the experimental approaches and expected outcomes.
Detailed Experimental Protocols
To facilitate further research into the role of this compound and CXCR3 in T-cell migration, this section provides detailed methodologies for key in vitro assays.
Transwell Migration Assay
This assay is a standard method to quantify the chemotactic response of cells to a chemoattractant.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Activated human or murine T-cells
-
Recombinant human or murine CXCL9, CXCL10, or CXCL11
-
This compound or other CXCR3 antagonists
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., Trypan Blue) or flow cytometer
Procedure:
-
Cell Preparation: Culture and activate T-cells (e.g., with anti-CD3/CD28 beads and IL-2) to induce CXCR3 expression.[4] Prior to the assay, wash and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of the CXCR3 ligand (e.g., 1-100 ng/mL) in migration buffer. For inhibition assays, pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C before adding them to the transwell insert.
-
Assay Setup: Add 600 µL of the chemoattractant solution (with or without inhibitor) to the lower chamber of the 24-well plate. Place the transwell insert into the well. Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, a known number of counting beads can be added to each sample for accurate cell enumeration.
-
-
Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells initially added to the upper chamber. For inhibition assays, calculate the percentage of migration inhibition by this compound compared to the vehicle control.
Flow Cytometry for CXCR3 Internalization
Ligand-induced receptor internalization is a hallmark of GPCR activation. This assay measures the decrease in surface CXCR3 expression on T-cells following exposure to its ligands.
Materials:
-
Activated T-cells expressing CXCR3
-
Recombinant CXCL9, CXCL10, or CXCL11
-
This compound
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-human or anti-mouse CXCR3 antibody (and corresponding isotype control)
-
Flow cytometer
Procedure:
-
Cell Treatment: Resuspend activated T-cells in serum-free medium. Aliquot cells into tubes and treat with different concentrations of CXCR3 ligands (e.g., 10-100 nM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C. For inhibition studies, pre-incubate cells with this compound before adding the ligand.
-
Staining: Stop the internalization process by placing the tubes on ice and adding cold FACS buffer. Pellet the cells by centrifugation and resuspend in FACS buffer containing the anti-CXCR3 antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell population and analyze the mean fluorescence intensity (MFI) of CXCR3 staining. A decrease in MFI in ligand-treated cells compared to untreated cells indicates receptor internalization. The ability of this compound to prevent this decrease demonstrates its antagonistic activity.
Conclusion
This compound, as a selective CXCR3 antagonist, represents a promising therapeutic agent for modulating T-cell migration in a variety of disease contexts. A thorough understanding of the CXCR3 signaling pathway and the availability of robust in vitro assays are crucial for the continued development and evaluation of this and other CXCR3-targeted therapies. This technical guide provides a comprehensive overview of the core principles and methodologies for researchers and drug development professionals working in this exciting field. Further investigation into the specific quantitative effects of this compound on T-cell migration and its impact on in vivo models of disease will be critical for its translation to the clinic.
References
- 1. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
The CXCR3 Antagonist SCH-900875: A Technical Overview of its Impact on Chemokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900875 is a potent, small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). As a member of the piperazine-piperidine class of CXCR3 antagonists, it holds therapeutic potential in a variety of inflammatory and autoimmune diseases where CXCR3-mediated signaling is a key driver of pathology. This document provides an in-depth technical guide on the effects of this compound and its class on chemokine signaling, compiling available data, outlining relevant experimental methodologies, and visualizing the underlying biological pathways.
While specific quantitative data for this compound is limited in the public domain, this guide will draw upon data from its closely related and well-characterized analog, SCH 546738, to provide a comprehensive understanding of its likely mechanism of action and pharmacological profile. The structural similarities within the piperazine-piperidine class suggest that the data for SCH 546738 is a strong surrogate for understanding the activity of this compound.
Core Concepts: The CXCR3 Signaling Axis
CXCR3 is a G protein-coupled receptor (GPCR) primarily expressed on activated T cells (Th1), natural killer (NK) cells, and other immune cells. Its endogenous ligands are the interferon-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC). The interaction of these chemokines with CXCR3 plays a crucial role in orchestrating immune cell trafficking to sites of inflammation. Dysregulation of the CXCR3 axis is implicated in numerous autoimmune and inflammatory conditions, making it an attractive target for therapeutic intervention.
Upon ligand binding, CXCR3 activates intracellular signaling cascades primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of phospholipase Cβ (PLCβ) by G protein subunits results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including chemotaxis, proliferation, and cytokine production. Furthermore, CXCR3 signaling can also involve β-arrestin recruitment, which can mediate both G protein-dependent and -independent signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK.
Quantitative Data on Piperazine-Piperidine Class CXCR3 Antagonists
The following tables summarize the available quantitative data for SCH 546738 and other relevant compounds within the piperazine-piperidine and related antagonist classes. This data provides a strong indication of the expected potency and activity of this compound.
Table 1: Binding Affinity and Functional Inhibition of SCH 546738
| Parameter | Ligand/Assay | Value | Cell Line | Reference |
| Binding Affinity (Ki) | Not specified | 0.4 nM | Not specified | [1][2] |
| IC50 (Ligand Displacement) | [125I]-CXCL10 | 10 nM | Not specified | [1][2] |
| IC50 (Ligand Displacement) | [125I]-CXCL11 | 10 nM | Not specified | [1][2] |
| EC50 (Calcium Flux Inhibition) | CXCL10-induced (CXCR3-A) | 0.67 nM | Cells expressing CXCR3-A | |
| EC50 (Calcium Flux Inhibition) | CXCL10-induced (CXCR3-B) | 1.68 nM | Cells expressing CXCR3-B |
Table 2: Potency of a Related Pyridyl-piperazinyl-piperidine CXCR3 Antagonist
| Compound | Parameter | Value | Assay |
| Analog 18j | IC50 | 0.2 nM | Human CXCR3 binding affinity |
Experimental Protocols
Detailed methodologies are crucial for the characterization of CXCR3 antagonists. Below are representative protocols for key in vitro assays used to determine the binding affinity, functional antagonism, and downstream signaling effects of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of an antagonist to the CXCR3 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CXCR3 (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is resuspended and stored at -80°C.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains a fixed concentration of radiolabeled chemokine (e.g., [125I]-CXCL10 or [125I]-CXCL11), a specific amount of cell membrane preparation, and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing the unbound radioligand to pass through. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CXCR3 agonist.
Protocol:
-
Cell Preparation: Cells expressing CXCR3 are seeded into a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Agonist Stimulation: A fixed concentration of a CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The data are analyzed to determine the EC50 value of the antagonist, which is the concentration that produces 50% of the maximal inhibition of the agonist-induced calcium response.
Chemotaxis Assay
This assay directly measures the ability of an antagonist to inhibit the migration of cells towards a chemokine gradient.
Protocol:
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a multi-well transwell plate) is used. The lower chamber contains a solution with a CXCR3 agonist (e.g., CXCL10), and the upper chamber contains a suspension of CXCR3-expressing cells (e.g., activated T cells) that have been pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle.
-
Incubation: The chamber is incubated for a few hours to allow the cells to migrate through a porous membrane separating the two chambers towards the chemokine gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent cell-based quantification method.
-
Data Analysis: The results are expressed as the percentage of migrating cells compared to the control (no antagonist). The IC50 value for the inhibition of chemotaxis is then calculated.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from CXCR3-expressing cells are prepared.
-
Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of agonist (e.g., CXCL10) and varying concentrations of the antagonist (e.g., this compound) in the presence of GDP.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Incubation: The plate is incubated at 30°C to allow for G protein activation and [35S]GTPγS binding.
-
Termination and Detection: The reaction is stopped by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CXCR3 receptor, a key event in receptor desensitization and downstream signaling.
Protocol:
-
Cell Line: A cell line engineered to express CXCR3 fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment is used (e.g., PathHunter® β-Arrestin assay).
-
Assay Setup: Cells are plated in a 96-well plate and treated with varying concentrations of the antagonist (e.g., this compound) followed by a fixed concentration of an agonist (e.g., CXCL11).
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The IC50 value for the inhibition of agonist-induced β-arrestin recruitment is determined.
Visualizing the Impact of this compound on Chemokine Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the CXCR3 signaling pathway and the mechanism of action of this compound, as well as a typical experimental workflow for its characterization.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Conclusion
This compound, as a representative of the potent piperazine-piperidine class of CXCR3 antagonists, demonstrates high-affinity binding to the CXCR3 receptor and effectively inhibits its signaling. By blocking the binding of its natural chemokine ligands, this compound is expected to potently inhibit downstream signaling events, including G protein activation, calcium mobilization, and β-arrestin recruitment, ultimately leading to the suppression of immune cell chemotaxis. The quantitative data from its close analog, SCH 546738, underscores the therapeutic potential of this class of compounds in treating a range of inflammatory and autoimmune disorders. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the continued investigation and development of this compound and other CXCR3-targeting therapeutics.
References
SCH-900875: A Potent CXCR3 Antagonist for Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
SCH-900875 is a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), a key mediator in the inflammatory response. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in inflammatory disease models, and detailed experimental protocols for its evaluation. As publicly available data for this compound is limited, this guide also incorporates data from its close structural analog, SCH 546738, to provide a more complete profile of this class of CXCR3 antagonists.
Core Concepts: The Role of CXCR3 in Inflammation
CXCR3 is a G protein-coupled receptor predominantly expressed on activated T cells, natural killer (NK) cells, and other immune cells.[1] Its ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are interferon-inducible chemokines that are highly expressed at sites of inflammation.[2][3] The interaction between CXCR3 and its ligands orchestrates the trafficking of immune cells to inflamed tissues, playing a crucial role in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.[4][5] By blocking this interaction, CXCR3 antagonists like this compound can inhibit the recruitment of inflammatory cells and thereby ameliorate disease pathology.[6]
Quantitative Data for CXCR3 Antagonists
The following tables summarize the in vitro and in vivo pharmacological data for the piperazine-piperidine class of CXCR3 antagonists, with a focus on SCH 546738 as a representative compound.
Table 1: In Vitro Activity of SCH 546738
| Assay | Species | Ligand | IC50 / Ki | Reference |
| Radioligand Binding (Ki) | Human | [35S]SCH 535390 | 0.4 nM | [6] |
| Radioligand Displacement (IC50) | Human | [125I]hCXCL10 | 0.8 - 2.2 nM | [6] |
| Radioligand Displacement (IC50) | Human | [125I]hCXCL11 | 0.8 - 2.2 nM | [6] |
| T-cell Chemotaxis (IC90) | Human | CXCL10/CXCL11 | ~10 nM | [6] |
| Radioligand Displacement (IC50) | Mouse | [125I]hCXCL10 | 5.9 nM | [6] |
| Radioligand Displacement (IC50) | Rat | [125I]hCXCL10 | 4.2 nM | [6] |
Table 2: In Vivo Efficacy of SCH 546738 in Inflammatory Disease Models
| Animal Model | Disease | Species | Dosing Regimen | Efficacy | Reference |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Mouse | Oral, twice daily | Attenuated disease development | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Rat | Oral, twice daily | Significantly reduced disease severity | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Mouse | Oral, twice daily | Delayed disease onset and attenuated severity (additive effect with IFN-β) | [6] |
| Allograft Rejection | Transplant Rejection | - | Oral, twice daily until rejection | Delayed graft rejection | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for evaluating CXCR3 antagonists, the following diagrams are provided in the DOT language for Graphviz.
Caption: CXCR3 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for a CXCR3 Antagonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to characterize CXCR3 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the CXCR3 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human CXCR3 receptor (e.g., Ba/F3 cells).[6]
-
A radiolabeled CXCR3 ligand, such as [125I]hCXCL10 or a proprietary radiolabeled antagonist like [35S]SCH 535390.[6]
-
Test compound (this compound) at various concentrations.
-
Binding buffer and filtration apparatus.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Plot the data to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
T-cell Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of T-cells towards a chemoattractant.
-
Objective: To assess the functional antagonism of this compound on CXCR3-mediated T-cell migration.
-
Materials:
-
Activated human T-cells expressing CXCR3.
-
Chemoattractant, such as CXCL10 or CXCL11.
-
Test compound (this compound) at various concentrations.
-
Transwell migration chambers.
-
-
Procedure:
-
Pre-incubate the activated T-cells with varying concentrations of this compound.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-incubated T-cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubate the plate to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Determine the concentration of this compound that inhibits migration by 50% (IC50) or 90% (IC90).[6]
-
In Vivo Inflammatory Disease Models
Animal models are essential for evaluating the in vivo efficacy of drug candidates.
-
Collagen-Induced Arthritis (CIA) in Mice:
-
Induction: Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant.
-
Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of arthritis.
-
Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, erythema). Histopathological analysis of the joints can be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[6]
-
-
Experimental Autoimmune Encephalomyelitis (EAE) in Rodents:
-
Induction: Immunize susceptible rodent strains (e.g., Lewis rats or C57BL/6 mice) with myelin-derived peptides or proteins in complete Freund's adjuvant.
-
Treatment: Administer this compound or vehicle orally, typically twice daily, starting before or after the onset of clinical signs of EAE.
-
Assessment: Monitor disease progression by scoring clinical signs of neurological impairment (e.g., tail limpness, limb paralysis). Histopathological analysis of the central nervous system can be performed to assess inflammation and demyelination.[6]
-
Conclusion
This compound, as a representative of the piperazine-piperidine class of CXCR3 antagonists, demonstrates high potency in blocking the CXCR3 signaling pathway. The preclinical data from its close analog, SCH 546738, in various animal models of inflammatory diseases, highlights the therapeutic potential of this class of compounds. The provided experimental protocols offer a framework for the continued investigation and development of CXCR3 antagonists for the treatment of a range of inflammatory and autoimmune disorders. Further research focusing specifically on this compound is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of IRAK4 Inhibitors in Autoimmune Disease: A Technical Overview
Disclaimer: No specific preclinical studies for the compound designated SCH-900875 in the context of autoimmunity are publicly available at the time of this writing. The chemical structure of this compound, identified as 1-(4-CHLOROBENZOYL)-4-((2S,5R)-2-ETHYL-4-(5-(5-(ETHYLAMINO)-1,3,4-OXADIAZOL-2-YL)-3-METHYLPYRAZINYL)-5-METHYL-1-PIPERAZINYL)-piperidine, suggests it belongs to a class of molecules known as kinase inhibitors. Given the significant research into Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a therapeutic target for autoimmune diseases, this guide will focus on the preclinical studies of representative IRAK4 inhibitors, providing a framework for understanding the potential of this class of compounds in autoimmunity.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders.[1] Consequently, inhibiting IRAK4 has emerged as a promising therapeutic strategy to modulate inflammatory responses in diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][3][4] Small molecule inhibitors of IRAK4 have demonstrated efficacy in a variety of preclinical models, mitigating disease-associated inflammation and pathology.[3][4][5]
Core Mechanism of Action: IRAK4 Signaling
IRAK4 functions as a crucial upstream kinase in the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a "Myddosome" complex.[2] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of autoimmune pathology.[5][6] IRAK4 inhibitors typically act by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its catalytic activity and blocking the downstream inflammatory signaling.[5][6]
Preclinical Efficacy in Autoimmune Models
The therapeutic potential of IRAK4 inhibitors has been evaluated in various preclinical models of autoimmune diseases. These studies provide crucial insights into the in vivo efficacy and pharmacodynamic effects of this class of drugs.
Rheumatoid Arthritis Models
The collagen-induced arthritis (CIA) model in rats and mice is a widely used preclinical model for rheumatoid arthritis. Studies with IRAK4 inhibitors have demonstrated significant reductions in disease severity in this model.
Table 1: Efficacy of IRAK4 Inhibitors in the Rat Collagen-Induced Arthritis (CIA) Model
| Compound | Dosing Regimen | Efficacy Readouts | Key Findings | Reference |
| PF-06650833 | Not specified | Clinical score, paw swelling, histopathology | Protected rats from CIA. | [3][4] |
| ND-2158 | Not specified | Clinical score, paw swelling, cytokine levels | Alleviated collagen-induced arthritis. | [5] |
Systemic Lupus Erythematosus Models
Preclinical models of SLE, such as the pristane-induced and MRL/lpr mouse models, are used to assess the impact of therapeutic agents on lupus-like pathology, including autoantibody production and end-organ damage.
Table 2: Efficacy of IRAK4 Inhibitors in Murine Models of Lupus
| Compound | Animal Model | Dosing Regimen | Efficacy Readouts | Key Findings | Reference |
| PF-06650833 | Pristane-induced | Not specified | Circulating autoantibody levels | Reduced circulating autoantibodies. | [3][4] |
| PF-06650833 | MRL/lpr | Not specified | Circulating autoantibody levels | Reduced circulating autoantibodies. | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings. The following sections outline typical experimental protocols for evaluating IRAK4 inhibitors in the context of autoimmunity.
In Vitro Cellular Assays
-
Human Primary Cell Stimulation:
-
Isolate primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), macrophages, or B cells.
-
Pre-treat cells with varying concentrations of the IRAK4 inhibitor for 1-2 hours.
-
Stimulate the cells with TLR ligands (e.g., LPS for TLR4, R848 for TLR7/8) or immune complexes from patient sera.
-
After an appropriate incubation period (e.g., 24 hours), collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using ELISA or multiplex bead assays.
-
In Vivo Animal Models
-
Rat Collagen-Induced Arthritis (CIA):
-
Immunize susceptible rat strains (e.g., Lewis rats) with an emulsion of bovine type II collagen and incomplete Freund's adjuvant at the base of the tail.
-
A booster immunization is typically given 7 days later.
-
Initiate treatment with the IRAK4 inhibitor or vehicle control around the time of the booster immunization or upon the first signs of disease.
-
Monitor animals daily or every other day for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on erythema and swelling).
-
At the end of the study, collect tissues (e.g., paws, serum) for histopathological analysis of joint inflammation and damage, and for measurement of serum biomarkers (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Conclusion
The preclinical data for IRAK4 inhibitors strongly support their potential as a therapeutic strategy for a range of autoimmune diseases. By targeting a key node in inflammatory signaling, these compounds effectively reduce the production of pathogenic cytokines and ameliorate disease in relevant animal models. While no specific preclinical data for this compound in autoimmunity are publicly available, the extensive research on other IRAK4 inhibitors provides a solid foundation for the continued investigation of this compound class. Further studies will be necessary to fully elucidate the clinical potential and safety profile of IRAK4 inhibitors in patients with autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 4. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 inhibition to shut down TLR signaling in autoimmunity and MyD88-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of SCH-900875: A CXCR3 Antagonist for Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
SCH-900875 is an orally active, brain-penetrant, and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3).[1] As a key regulator of immune cell trafficking, CXCR3 and its ligands—CXCL9, CXCL10, and CXCL11—are deeply implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] By blocking the interaction of these chemokines with their receptor, this compound represents a promising therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, binding affinity, and the experimental methodologies used for its characterization.
Mechanism of Action: Inhibition of CXCR3 Signaling
This compound exerts its pharmacological effects by binding to the CXCR3 receptor, thereby preventing the binding of its natural ligands, CXCL9, CXCL10, and CXCL11. This blockade inhibits the downstream signaling cascades mediated by both G proteins and β-arrestin.[1] The inhibition of these pathways ultimately suppresses the migration of inflammatory cells, a critical process in the progression of many inflammatory and autoimmune diseases.[1]
Quantitative Pharmacological Data
| Parameter | Value | Ligand(s) | Assay Type |
| Binding Affinity (Ki) | 0.4 nM | [³⁵S]SCH-535390 | Radioligand Binding Assay |
| IC₅₀ (Displacement) | 0.8 - 2.2 nM | Radiolabeled CXCL10 & CXCL11 | Radioligand Binding Assay |
| IC₉₀ (Chemotaxis) | ~10 nM | CXCL9, CXCL10, CXCL11 | Human Activated T-cell Chemotaxis Assay |
Note: The data presented is for SCH-546738, a close structural analog of this compound, and is intended to be representative of the expected pharmacological profile.
Experimental Protocols
The characterization of CXCR3 antagonists like this compound involves a suite of in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay (Competitive)
This assay is fundamental in determining the affinity of a test compound for its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the CXCR3 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CXCR3 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for CXCR3 (e.g., [¹²⁵I]CXCL10 or a proprietary radiolabeled antagonist) is used.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by agonist binding to a G-protein coupled receptor like CXCR3.
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting CXCR3-mediated calcium influx.
Methodology:
-
Cell Culture: Cells stably expressing the CXCR3 receptor are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound).
-
Agonist Stimulation: A CXCR3 agonist (e.g., CXCL10 or CXCL11) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC₅₀) is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR3 signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.
References
Methodological & Application
Application Notes: In Vitro Assays for SCH-900875 (Ulixertinib)
These application notes provide detailed protocols for the in vitro assessment of SCH-900875 (also known as ulixertinib or BVD-523), a potent and reversible inhibitor of ERK1/2 kinases. The provided methodologies are intended for researchers, scientists, and professionals in drug development.
Mechanism of Action:
This compound is an orally available, ATP-competitive inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2.[1][2][3] By inhibiting ERK1/2, this compound effectively blocks the activation of the downstream signaling pathway.[1][4] The mitogen-activated protein kinase (MAPK)/ERK pathway is a critical signaling cascade that is frequently upregulated in various cancers and plays a central role in tumor cell proliferation, differentiation, and survival.[1][4][5] this compound's inhibition of this pathway leads to a reduction in ERK-dependent tumor cell proliferation and survival.[1][4]
Signaling Pathway Diagram:
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound from various assays.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Kinase Assay | ERK2 | - | IC50 | <0.3 nM | [3][6] |
| Kinase Assay | ERK1 | - | Ki | <0.3 nM | [7] |
| Functional Assay | Phospho-RSK | A375 | IC50 | 0.14 µM | [6] |
| Antiproliferative Assay | Cell Proliferation | A375 | IC50 | 180 nM | [6] |
Experimental Protocols
ERK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified ERK2 enzyme.
Experimental Workflow:
Caption: Workflow for the ERK2 Kinase Inhibition Assay.
Materials:
-
Enzyme: Purified, MEK-activated ERK2 protein.[6]
-
Substrate: Erktide peptide (IPTTPITTTYFFFK).[6]
-
Cofactor: Adenosine triphosphate (ATP).[6]
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, and 0.01% (v/v) CHAPS.[6]
-
Test Compound: this compound (ulixertinib).
-
Plate: 384-well polypropylene plate.[6]
-
Detection System: RapidFire Mass Spectrometry platform.[6]
Procedure:
-
Compound Preparation: Prepare a 12-point dilution series of this compound, typically from 100 µM down to 0.1 nM, in DMSO. The final DMSO concentration in the assay should be 1%.[6]
-
Enzyme Preparation: Prepare a solution of 1.2 nM ERK2 protein in the assay buffer.[6]
-
Assay Plate Setup: Dispense 10 µL of the prepared ERK2 enzyme solution into each well of a 384-well polypropylene plate containing the test compound and reference controls.[6]
-
Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the compound to bind to the enzyme.[6]
-
Reaction Initiation: Add 10 µL of the substrate solution, consisting of 16 µM Erktide and 120 µM ATP in assay buffer, to each well to start the kinase reaction.[6]
-
Incubation: The reaction is allowed to proceed for a set amount of time (e.g., ≥10 minutes).[7]
-
Detection: Stop the reaction and measure the levels of both the unphosphorylated Erktide substrate and the phosphorylated Erktide product using a RapidFire Mass Spectrometry platform.[6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
A375 Cell Proliferation Assay (Cell-Based Assay)
This protocol outlines a method to assess the antiproliferative effect of this compound on the A375 human melanoma cell line, which harbors a BRAF V600E mutation.[6]
Experimental Workflow:
Caption: Workflow for the A375 Cell Proliferation Assay.
Materials:
-
Cell Line: A375 human melanoma cells.[6]
-
Cell Culture Medium: DMEM supplemented with 10% (v/v) Fetal Calf Serum and 1% (v/v) L-Glutamine.[6]
-
Test Compound: this compound (ulixertinib).
-
Plate: Black, 384-well Costar plates.[6]
-
Fixing Solution: 12% formaldehyde in PBS/A.[6]
-
Staining Solution: Hoechst 33342.[6]
-
Imaging System: Cellomics ArrayScan VTI or a similar high-content imaging system.[6]
Procedure:
-
Cell Culture: Maintain A375 cells in DMEM supplemented with 10% FCS and 1% L-Glutamine at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Cell Seeding: Harvest the cells and dispense 200 cells in 40 µL of cell media into each well of a black, 384-well plate.[6]
-
Overnight Incubation: Incubate the plate overnight at 37°C, 90% relative humidity, and 5% CO₂.[6]
-
Compound Addition: Prepare a 12-point dilution series of this compound, typically from 30 µM down to 0.03 nM. Add the compound to the inner 308 wells of the plate using an acoustic dispenser. The final DMSO concentration should be 0.3%.[6]
-
Incubation: Incubate the cell plates for 72 hours at 37°C.[6]
-
Cell Fixing and Staining: Add 20 µL of 12% formaldehyde in PBS/A (for a final concentration of 4%) and a 1:2000 dilution of Hoechst 33342 to each well. Incubate for 30 minutes at room temperature.[6]
-
Washing: Wash the cells with PBS/A.[6]
-
Imaging and Analysis: Acquire images of the cell nuclei using a Cellomics ArrayScan VTI imaging system. The number of cells per well is determined by counting the stained nuclei.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration relative to vehicle-treated controls and determine the IC50 value.
References
- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 5. biomed-valley.com [biomed-valley.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SCH-900875 (Ulixertinib) Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900875, also known as ulixertinib, is a potent and reversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3] As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.[1][4] The MAPK/ERK pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][5] Ulixertinib has demonstrated anti-tumor activity in preclinical models and is being investigated in clinical trials for various malignancies.[5][6][7]
These application notes provide detailed protocols for developing and implementing cell-based assays to evaluate the biological activity of this compound (ulixertinib) and other ERK1/2 inhibitors. The described assays are essential for characterizing the compound's potency, mechanism of action, and cellular effects.
Mechanism of Action: Targeting the ERK Signaling Pathway
This compound is an ATP-competitive inhibitor of ERK1 and ERK2.[3] By binding to the kinase domain of ERK1/2, ulixertinib prevents their phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a dependency on the MAPK pathway.[1][8] A critical downstream target of ERK1/2 is the p90 ribosomal S6 kinase (RSK), whose phosphorylation is a reliable biomarker for ERK1/2 activity.[2]
Caption: Inhibition of the ERK signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound (ulixertinib) across various cancer cell lines.
Table 1: IC50 Values for Inhibition of Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 180 | [2][7] |
| COLO 205 | Colorectal Cancer | 1000 | [6] |
| NCI-H23 | Lung Cancer | 1000 | [6] |
| SUDHL-10 | Lymphoma | <1 | [8] |
| Raji | Lymphoma | <1 | [8] |
| SH-SY5Y | Neuroblastoma | 180 | [9] |
| HCT-116 | Colorectal Cancer | Not specified | [9] |
| CHLA255 | Neuroblastoma | <500 | [10] |
| LAN-1 | Neuroblastoma | >2000 | [10] |
Table 2: IC50 Values for Target Engagement (Phosphorylation Inhibition)
| Cell Line | Target | IC50 (µM) | Reference |
| A375 | pRSK | 0.14 | [2][7] |
| A375 | pERK | 4.1 | [7] |
| SH-SY5Y | pERK | 0.086 | [9] |
Experimental Protocols
A general workflow for evaluating ERK1/2 inhibitors is outlined below.
Caption: Workflow for evaluating ERK1/2 inhibitors.
Protocol 1: Cell Proliferation Assay
This protocol is designed to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, COLO 205, SUDHL-10)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (ulixertinib)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Western Blot Analysis for pERK and pRSK
This protocol is used to assess the inhibition of ERK1/2 signaling by measuring the phosphorylation status of ERK and its downstream substrate RSK.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (ulixertinib)
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-RSK (Ser380), anti-RSK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for 2-4 hours.[2]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK, pRSK, total RSK, and the loading control.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 3: Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Cancer cell lines
-
6-well plates
-
Agar (noble agar or agarose)
-
Complete cell culture medium
-
This compound (ulixertinib)
-
DMSO
-
Crystal Violet stain
Procedure:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution in complete medium.
-
-
Cell Suspension and Plating:
-
Harvest and count cells, preparing a single-cell suspension.
-
Resuspend the cells in the 0.3% top agar solution at a density of 5,000-10,000 cells per well.
-
Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.
-
-
Compound Treatment:
-
After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of this compound or DMSO to each well.
-
Replenish the medium with fresh compound every 3-4 days.
-
-
Colony Formation and Staining:
-
Incubate the plates for 2-4 weeks at 37°C in a humidified 5% CO2 incubator until colonies are visible.
-
Stain the colonies by adding 0.5 mL of 0.005% Crystal Violet to each well for 1 hour.
-
Wash the wells with PBS.
-
-
Data Analysis:
-
Count the number of colonies in each well using a microscope or a colony counter.
-
Compare the number and size of colonies in the treated wells to the vehicle control.
-
Calculate the percentage of colony formation inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dinaciclib (SCH-900875) in Primary T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinaciclib, also known as SCH-900875, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its primary mechanism of action involves the disruption of cell cycle progression and the induction of apoptosis, making it a compound of significant interest in oncology research.[2][4] Beyond its direct anti-proliferative effects on cancer cells, emerging evidence highlights its immunomodulatory properties, particularly its impact on T-cell function and its potential to enhance anti-tumor immunity.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of dinaciclib in primary T-cell cultures. The information is intended to guide researchers in investigating the effects of this CDK inhibitor on T-cell proliferation, cytokine production, and its potential applications in immuno-oncology studies.
Mechanism of Action in the Context of T-Cells
Dinaciclib exerts its effects by inhibiting key CDKs that are crucial for cell cycle regulation.[2]
-
CDK1 and CDK2 Inhibition: By targeting CDK1 and CDK2, dinaciclib can arrest the cell cycle at the G1/S and G2/M transitions, thereby inhibiting cellular proliferation.[2] This is a critical aspect to consider when studying T-cell activation and expansion.
-
CDK9 Inhibition: Inhibition of CDK9 by dinaciclib suppresses transcription by interfering with RNA polymerase II activity. This can lead to a reduction in the expression of short-lived proteins, including those essential for cell survival and proliferation.[2]
-
Immunomodulatory Effects: Recent studies have shown that dinaciclib can induce immunogenic cell death (ICD) in tumor cells.[1] This process leads to the release of damage-associated molecular patterns (DAMPs), which can enhance the activation of dendritic cells (DCs) and subsequently improve T-cell-mediated anti-tumor responses.[1] Furthermore, in combination with checkpoint blockade (e.g., anti-PD-1), dinaciclib has been observed to increase the infiltration and activation of T-cells within the tumor microenvironment.[1]
Data Presentation
The following table summarizes the key quantitative data for dinaciclib, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (CDK1) | < 5 nM | Cell-free assay | [3] |
| IC50 (CDK2) | < 5 nM | Cell-free assay | [3] |
| IC50 (CDK5) | < 5 nM | Cell-free assay | [3] |
| IC50 (CDK9) | < 5 nM | Cell-free assay | [3] |
| Effective Concentration (Apoptosis Induction) | 10 - 40 nM | Cancer cell lines | [5] |
| Concentration for Western Blot Analysis | 40 nM (24 hours) | Cancer cell lines | [5] |
Experimental Protocols
Herein are detailed protocols for the isolation and culture of primary T-cells and subsequent treatment with dinaciclib to assess its effects on proliferation and cytokine production.
Protocol 1: Isolation and Culture of Primary Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Human T-cell enrichment kit (negative selection)
-
Recombinant human Interleukin-2 (IL-2)
-
Anti-CD3/CD28 T-cell activation beads
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for T-cells from the PBMC population using a negative selection human T-cell enrichment kit according to the manufacturer's instructions. This method minimizes non-specific T-cell activation.
-
Cell Culture: Resuspend the purified T-cells in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Cell Counting and Viability: Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
T-Cell Activation: For proliferation and cytokine production assays, activate T-cells by adding anti-CD3/CD28 T-cell activation beads at a bead-to-cell ratio of 1:1. Add recombinant human IL-2 to a final concentration of 20 U/mL.
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator.
Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
Dinaciclib (this compound)
-
Flow cytometer
Procedure:
-
CFSE Staining: Resuspend purified T-cells in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the staining reaction by adding five volumes of ice-cold complete RPMI medium.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Seeding: Seed the CFSE-labeled T-cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Dinaciclib Treatment: Prepare a stock solution of dinaciclib in DMSO. Serially dilute the dinaciclib to the desired concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM) in complete RPMI medium. Add the diluted dinaciclib or a vehicle control (DMSO) to the appropriate wells.
-
Activation: Add anti-CD3/CD28 activation beads and IL-2 as described in Protocol 1.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will exhibit a stepwise dilution of the CFSE dye.
Protocol 3: Analysis of Cytokine Production
Materials:
-
Dinaciclib (this compound)
-
Brefeldin A
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer or ELISA kit
Procedure for Intracellular Cytokine Staining:
-
Cell Culture and Treatment: Culture and activate primary T-cells as described in Protocol 1. Treat the cells with the desired concentrations of dinaciclib or vehicle control.
-
Protein Transport Inhibition: Four to six hours prior to harvesting, add Brefeldin A to the culture to block cytokine secretion.
-
Harvesting and Staining: Harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells within different T-cell subsets.
Procedure for ELISA:
-
Cell Culture and Treatment: Culture and activate primary T-cells as described in Protocol 1. Treat the cells with the desired concentrations of dinaciclib or vehicle control.
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the culture plates and collect the supernatants.
-
ELISA: Perform an ELISA for the cytokines of interest according to the manufacturer's instructions.
Visualizations
Caption: Simplified T-cell activation signaling pathway.
Caption: Dinaciclib's inhibition of the cell cycle.
References
- 1. Dinaciclib induces immunogenic cell death and enhances anti-PD1–mediated tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Dinaciclib is a Novel Cyclin Dependent Kinase Inhibitor with Significant Clinical Activity in Relapsed and Refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SCH-900875 (Dinaciclib) Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900875, also known as dinaciclib (formerly SCH727965), is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, CDK5, and CDK9.[1] Its mechanism of action involves the disruption of cell cycle progression and the induction of apoptosis in cancer cells, making it a subject of interest in preclinical and clinical research for various malignancies. These application notes provide a detailed overview of animal model study designs for evaluating the in vivo efficacy of dinaciclib, complete with experimental protocols and quantitative data summaries from published preclinical studies.
Mechanism of Action
Dinaciclib exerts its anti-tumor effects by inhibiting key CDKs involved in cell cycle regulation and transcription. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9 suppresses transcription of anti-apoptotic proteins like Mcl-1.[2][3] This dual action on cell cycle control and survival pathways culminates in the induction of apoptosis in malignant cells.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of dinaciclib in different cancer xenograft models.
Table 1: In Vivo Efficacy of Dinaciclib in Ovarian Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| A2780 | Nude Mice | Dinaciclib (25 mg/kg, i.p., every 4 days) | Not specified, but synergistic with cisplatin | [2] |
| A2780 | Nude Mice | Dinaciclib (8, 16, 32, 48 mg/kg, i.p., daily for 10 days) | 70, 70, 89, 96 | [4] |
Table 2: In Vivo Efficacy of Dinaciclib in Thyroid Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment Regimen | Outcome | Reference |
| 8505C (Anaplastic) | Nude Mice | Dinaciclib (40 mg/kg, i.p., daily) | Significant tumor growth retardation | [5] |
| 8505C (Anaplastic) | Nude Mice | Dinaciclib (50 mg/kg, i.p., daily) | Significant tumor growth retardation (with slight weight loss) | [5] |
Table 3: In Vivo Efficacy of Dinaciclib in Pediatric Solid Tumor and ALL Xenograft Models
| Xenograft Model | Mouse Strain | Treatment Regimen | Objective Response | Reference |
| 23 of 36 Solid Tumor Models | CB17SC-F scid−/− | Not specified | Significant delay in event-free survival | [1] |
| 3 of 7 ALL Models | CB17SC-F scid−/− | Not specified | Significant delay in event-free survival | [1] |
| Osteosarcoma | Not specified | Not specified | Stable disease in one model | [1] |
Experimental Protocols
Protocol 1: Ovarian Cancer Xenograft Study
This protocol is based on studies using the A2780 human ovarian cancer cell line.[2]
1. Cell Culture:
-
Culture A2780 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest A2780 cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 2 x 10^6 A2780 cells in a volume of 100 µl into the flank of each mouse.[2]
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., approximately 0.3 x 0.3 cm^2), randomize the mice into treatment and control groups.[2]
5. Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 20% hydroxypropyl-β-cyclodextrin) intraperitoneally (i.p.) according to the treatment schedule.[2]
-
Dinaciclib Treatment: Administer dinaciclib i.p. at the desired dose (e.g., 25 mg/kg) every four days.[2]
-
Combination Treatment (Optional): Administer dinaciclib in combination with other agents (e.g., cisplatin at 2 mg/kg).[2]
6. Endpoint Analysis:
-
Monitor and record tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).
Protocol 2: Anaplastic Thyroid Cancer Xenograft Study
This protocol is based on a study using the 8505C anaplastic thyroid cancer cell line.[5]
1. Cell Culture:
-
Maintain 8505C cells in an appropriate culture medium.
2. Animal Model:
-
Utilize immunodeficient mice (e.g., nude mice).
3. Tumor Implantation:
-
Subcutaneously implant 8505C cells into the flank of the mice.
4. Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and grow to a predetermined size before initiating treatment.
5. Treatment Administration:
-
Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) on a daily schedule.
-
Dinaciclib Treatment: Administer dinaciclib i.p. daily at doses of 40 mg/kg or 50 mg/kg.[5]
6. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight regularly to assess efficacy and toxicity.
Logical Relationships in Study Design
The design of a preclinical animal study with dinaciclib involves a series of logical steps to ensure robust and reproducible results.
References
- 1. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dinaciclib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of SCH-900875 (Dinaciclib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SCH-900875, also known as dinaciclib, is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. Its activity leads to cell cycle arrest and apoptosis in various cancer cell lines. Preclinical in vivo studies are crucial for evaluating its therapeutic efficacy and pharmacodynamic effects. These application notes provide a summary of published in vivo administration protocols and key findings to guide researchers in designing their own animal studies.
Quantitative Data Summary
The following tables summarize the key parameters from various in vivo studies involving the administration of dinaciclib in different animal models.
Table 1: In Vivo Efficacy of Dinaciclib in Mouse Models
| Animal Model | Cancer Type | Dosing Schedule | Route of Administration | Observed Efficacy |
| NSG Mice | Acute Myeloid Leukemia (AML) | 30 mg/kg, 3 times weekly | Intraperitoneal (i.p.) | Significantly prolonged survival compared to vehicle controls.[1] |
| Mice | General Tumor Models | 8, 16, 32, and 48 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Dose-dependent tumor inhibition of 70%, 70%, 89%, and 96%, respectively.[2] |
| Orthotopic Patient-Derived Xenograft (PDX) Mouse Model | Clear Cell Renal Cell Carcinoma (CC-RCC) | Not specified | Not specified | Efficiently inhibited primary tumor growth.[3] |
| Nude mice | Cholangiocarcinoma (CCA) | Not specified | Not specified | Investigated for anti-tumor activity. |
Table 2: In Vivo Model Details and Combination Therapies
| Animal Model | Cell Line Engrafted | Combination Agent | Dosing Schedule (Combination) | Key Findings in Combination |
| NSG Mice | MOLM-13 (AML) | PLX51107 | 20 mg/kg PLX51107 (daily oral gavage) + 30 mg/kg dinaciclib (3 times weekly i.p.) | Combination treatment led to early mortality, whereas single-agent treatment prolonged survival.[1] |
| Zebrafish Embryos | Nonseminoma Testicular Cancer Cells | Cisplatin | Not specified | Dinaciclib enhanced the cytotoxic effect of cisplatin.[4] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline based on commonly used practices for evaluating the anti-tumor activity of dinaciclib in vivo.
1. Animal Model:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, NSG, or nude mice).
-
House animals in a specific pathogen-free facility, following institutional guidelines for animal care.
2. Cell Line Implantation:
-
Culture the desired human tumor cell line (e.g., A2780 ovarian cancer cells) under standard conditions.[2]
-
Harvest cells and resuspend in a suitable medium (e.g., DMEM) or Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Drug Preparation and Administration:
-
Prepare dinaciclib for intraperitoneal (i.p.) injection. The formulation will depend on the specific study, but a common vehicle is a solution of DMSO, PEG300, and saline.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer dinaciclib via i.p. injection according to the desired dosing schedule (e.g., daily or three times a week).[1][2] The vehicle solution should be administered to the control group.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: In Vivo Study in a Disseminated Acute Myeloid Leukemia (AML) Model
This protocol is adapted from a study investigating dinaciclib in a systemic cancer model.[1]
1. Animal Model:
-
Use NOD/SCID IL2rγ−/− (NSG) mice for optimal engraftment of human AML cells.[1]
2. Cell Line Engraftment:
-
Utilize a human AML cell line (e.g., MOLM-13) that has been engineered to express a reporter gene like luciferase for in vivo imaging.[1]
-
Inject the cells intravenously (e.g., via tail vein) to establish a disseminated disease model.[1]
3. Drug Administration:
-
Prepare dinaciclib for intraperitoneal (i.p.) injection.
-
Initiate treatment after allowing for initial engraftment of the AML cells.
-
Administer dinaciclib at a dose of 30 mg/kg three times a week.[1]
4. Monitoring and Endpoint:
-
Monitor disease progression and animal health daily.
-
Use bioluminescence imaging to track the leukemic burden.
-
The primary endpoint is typically overall survival.
Mechanism of Action and Signaling Pathways
Dinaciclib exerts its anti-tumor effects by inhibiting multiple CDKs, which are critical for cell cycle progression. Additionally, it has been shown to impact other signaling pathways, such as the Wnt/β-catenin pathway, which can be a mechanism of resistance to other targeted therapies like BET inhibitors.[1] Inhibition of GSK3β by dinaciclib may contribute to the blockade of Wnt signaling.[1]
Visualizations
Caption: Experimental workflow for a typical in vivo efficacy study of dinaciclib.
Caption: Dinaciclib's inhibitory effects on the Wnt/β-catenin signaling pathway.
References
- 1. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
SCH-900875 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
SCH-900875 is a potent and selective antagonist of the C-X-C motif chemokine receptor 3 (CXCR3), a G protein-coupled receptor that plays a crucial role in immune cell trafficking and has been implicated in various inflammatory diseases and cancer. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies. This document provides an overview of the available solubility information for this compound, detailed protocols for determining its solubility, and an illustration of its presumed mechanism of action within the CXCR3 signaling pathway.
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Likely soluble based on common practice for similar compounds. | Data not available. Experimental determination is recommended. |
| Ethanol | Data not available. | Data not available. Experimental determination is recommended. |
| Water | Likely poorly soluble. | Data not available. Experimental determination is recommended. |
| Phosphate-Buffered Saline (PBS) | Likely poorly soluble. | Data not available. Experimental determination is recommended. |
Experimental Protocols
To ensure accurate and reproducible experimental results, it is essential to determine the solubility of this compound in the desired solvent system. Below are detailed protocols for kinetic and thermodynamic solubility assessment.
Protocol 1: Kinetic Solubility Assessment by Turbidimetry
This high-throughput method provides a rapid assessment of the apparent solubility of a compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at 620 nm
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to each well.
-
Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Mix the contents of the wells thoroughly by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
Data Analysis:
-
Compare the absorbance of the wells containing this compound to a blank well (PBS with 1% DMSO).
-
A significant increase in absorbance indicates precipitation and thus, poor kinetic solubility at the tested concentration.
Protocol 2: Thermodynamic Solubility Assessment by Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (solid powder)
-
Desired solvent (e.g., DMSO, Ethanol, Water, PBS)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube. This should be more than the estimated amount that will dissolve.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the tube.
-
Tightly cap the tube and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Prepare a series of dilutions of the filtered supernatant with an appropriate mobile phase for HPLC or LC-MS analysis.
-
Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
Data Analysis:
-
Quantify the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared with known concentrations of the compound.
-
Calculate the solubility in the original solvent by applying the dilution factor.
Signaling Pathway and Mechanism of Action
This compound is an antagonist of the CXCR3 receptor. The binding of chemokines such as CXCL9, CXCL10, and CXCL11 to CXCR3 activates downstream signaling pathways that are crucial for the migration and activation of immune cells, particularly T cells. As an antagonist, this compound is presumed to block the binding of these chemokines, thereby inhibiting the subsequent intracellular signaling cascades.
Caption: CXCR3 Signaling Pathway and the inhibitory action of this compound.
The diagram above illustrates the general signaling cascade initiated by the binding of chemokines to the CXCR3 receptor. This leads to the activation of G-proteins and downstream effectors like PLC and PI3K, culminating in cellular responses such as migration and activation. This compound, as a CXCR3 antagonist, is expected to inhibit these processes by blocking the initial ligand-receptor interaction.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of a research compound like this compound.
Caption: A typical workflow for determining the solubility of a new chemical entity.
SCH-900875 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the CXCR3 receptor antagonist, SCH-900875, including purchasing information, its mechanism of action, and protocols for key in vitro experiments.
Product Information and Purchasing
This compound is an orally active and brain-penetrant selective inhibitor of the C-X-C motif chemokine receptor 3 (CXCR3).[1] It functions by blocking the binding of the natural ligands CXCL9, CXCL10, and CXCL11 to CXCR3, which in turn inhibits downstream G protein and β-arrestin signaling pathways. This action effectively suppresses the migration of inflammatory cells.[1]
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 907206-98-8 | [2] |
| Molecular Formula | C28H37ClN8O2 | [1][2] |
| Molecular Weight | 553.10 g/mol | [1][2] |
Supplier Information:
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-165428 | >98% (HPLC) | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Selleck Chemicals | Not readily available | - | - |
| Cayman Chemical | Not readily available | - | - |
| Tocris Bioscience | Not readily available | - | - |
Note: Availability and product details from suppliers other than MedChemExpress could not be confirmed through web searches.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by antagonizing the CXCR3 receptor. CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes and NK cells. Its activation by chemokine ligands (CXCL9, CXCL10, and CXCL11) initiates a cascade of intracellular signaling events crucial for immune cell trafficking and inflammatory responses.
The binding of these chemokines to CXCR3 triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. This leads to the activation of several downstream signaling pathways, including:
-
Phospholipase C (PLC) / Calcium Mobilization: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in cell migration.
-
Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is critical for cell survival, proliferation, and migration.
-
Mitogen-activated protein kinase (MAPK) / ERK Pathway: This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and migration.
-
Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is essential for mediating cellular responses to cytokines and is involved in T-cell differentiation.
By blocking the initial ligand-receptor interaction, this compound effectively inhibits the activation of these downstream pathways, thereby preventing the chemotactic response of immune cells.
Experimental Protocols
The following are generalized protocols for key in vitro assays to characterize the activity of this compound. These should be optimized for specific cell types and experimental conditions.
Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of CXCR3-expressing cells towards a chemokine gradient using a transwell migration assay.
Materials:
-
CXCR3-expressing cells (e.g., activated T-cells, certain cancer cell lines)
-
Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size inserts)
-
Chemoattractant (e.g., recombinant human CXCL10)
-
This compound
-
Serum-free cell culture medium
-
Cell stain (e.g., Calcein-AM or Crystal Violet)
-
Plate reader or microscope for quantification
Protocol:
-
Cell Preparation:
-
Culture CXCR3-expressing cells to 70-80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare various concentrations of this compound in serum-free medium. Pre-incubate the cell suspension with the different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL10) to the lower wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours (the optimal time should be determined empirically).
-
-
Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., 0.5% Crystal Violet in 25% methanol).
-
Alternatively, for fluorescent quantification, lyse the cells and measure the fluorescence with a plate reader.
-
Count the migrated cells in several fields of view under a microscope or quantify the fluorescence.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Calcium Flux Assay
This protocol outlines a method to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by this compound.
Materials:
-
CXCR3-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
This compound
-
Recombinant human CXCL10
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest CXCR3-expressing cells and resuspend them in HBSS at 1-2 x 10^6 cells/mL.
-
Prepare the dye loading solution by adding Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.
-
Incubate the cells in the dark at 37°C for 30-45 minutes.
-
Wash the cells twice with HBSS to remove excess dye and resuspend them in HBSS.
-
-
Assay Measurement:
-
Aliquot the dye-loaded cells into flow cytometry tubes or a 96-well black, clear-bottom plate.
-
Add various concentrations of this compound (or vehicle control) to the cells and incubate for 10-15 minutes at room temperature.
-
Establish a baseline fluorescence reading for 30-60 seconds using the flow cytometer or plate reader.
-
Add the chemokine agonist (e.g., CXCL10) to the cells while continuously recording the fluorescence.
-
Continue recording the fluorescence for another 2-5 minutes to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
The change in intracellular calcium is measured as the change in fluorescence intensity over time.
-
Determine the peak fluorescence intensity for each condition.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Receptor-Ligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CXCR3 receptor.
Materials:
-
Cell membranes prepared from CXCR3-expressing cells or whole cells
-
Radiolabeled chemokine ligand (e.g., ¹²⁵I-CXCL10)
-
This compound
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a constant amount of CXCR3-expressing cell membranes or whole cells.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add a constant, low concentration of radiolabeled ligand (e.g., ¹²⁵I-CXCL10).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of unlabeled CXCL10.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the maximal binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve, which represents the concentration of this compound that displaces 50% of the radiolabeled ligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
These protocols provide a foundation for the in vitro characterization of this compound. For in vivo studies, further protocol development will be necessary based on the specific animal model and research question.
References
Troubleshooting & Optimization
Optimizing SCH-900875 (Dinaciclib) Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SCH-900875 (also known as Dinaciclib) for in vitro assays. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Dinaciclib, is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK5, and CDK9.[2][3][4][5] By inhibiting these kinases, Dinaciclib disrupts cell cycle progression, leading to cell cycle arrest at the G1/S and G2/M transitions, and also suppresses transcription by inhibiting RNA polymerase II activity.[2][6] This dual mechanism of inducing cell cycle arrest and inhibiting transcription makes it a potent inducer of apoptosis in cancer cells.[2][7]
Q2: What is a typical starting concentration range for in vitro experiments with this compound (Dinaciclib)?
Based on published studies, a typical starting concentration range for in vitro experiments with Dinaciclib is in the low nanomolar range. IC50 values for cell viability and proliferation assays in various cancer cell lines generally fall between 1 nM and 100 nM.[3][4][7][8] It is recommended to perform a dose-response curve starting from 0.1 nM up to 1 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound (Dinaciclib)?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For working solutions, the DMSO stock should be serially diluted in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that could cause toxicity to the cells (typically ≤ 0.1%).
Q4: What are the known off-target effects of this compound (Dinaciclib)?
While Dinaciclib is a potent CDK inhibitor, it may have off-target effects, especially at higher concentrations. Some studies suggest that Dinaciclib can also inhibit other kinases, such as GSK3β.[9] It is important to consider potential off-target effects when interpreting experimental results. Using the lowest effective concentration and including appropriate controls can help mitigate and identify off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and experiments. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Instability of this compound (Dinaciclib) in working solutions. | Prepare fresh dilutions of Dinaciclib from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Observed cytotoxicity is lower than expected based on published data. | Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance to CDK inhibitors. This can be due to alterations in cell cycle regulation or drug efflux pump activity.[10] Consider using a different cell line or investigating mechanisms of resistance. |
| Suboptimal assay conditions. | The choice of viability assay can influence the apparent potency of cytostatic agents like CDK inhibitors. ATP-based assays may underestimate potency due to inhibitor-induced changes in cell size and metabolism.[11] Consider using a DNA content-based or direct cell counting method.[11] | |
| Unexpected or inconsistent changes in protein expression in Western blot analysis. | Inappropriate antibody selection. | Use antibodies that have been validated for the specific application and target protein. |
| Issues with protein lysate preparation or transfer. | Ensure complete cell lysis and accurate protein quantification. Optimize transfer conditions to ensure efficient protein transfer to the membrane. | |
| Difficulty in achieving complete cell cycle arrest. | Cell line is retinoblastoma (Rb) protein-deficient. | CDK4/6 inhibitors, and to some extent other CDK inhibitors that act on G1 progression, require functional Rb protein to induce a G1 arrest.[12] Confirm the Rb status of your cell line. |
| Insufficient drug concentration or exposure time. | Perform a time-course experiment in addition to a dose-response curve to determine the optimal exposure time for inducing cell cycle arrest. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound (Dinaciclib) in various in vitro assays.
| Cell Line | Assay Type | Reported IC50 (nM) |
| A2780 (Ovarian Cancer) | DNA Synthesis (Thymidine Incorporation) | 4 |
| Multiple Myeloma Cell Lines | Cell Viability (MTT) | 40-80 |
| Various Human Tumor Cell Lines | Cell Proliferation | Low nanomolar range |
| Melanoma Cell Lines | Cell Viability | ~10-50 |
| Pancreatic Cancer Cell Lines | Cell Migration | 2-5 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, assay type, and incubation time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound (Dinaciclib) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Dinaciclib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound (Dinaciclib) for the appropriate duration. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Dinaciclib - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
potential off-target effects of SCH-900875
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH-900875, a small molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, small molecule antagonist of the human CXCR3 receptor. Its primary mechanism of action is to block the binding of the natural chemokine ligands—CXCL9, CXCL10, and CXCL11—to CXCR3. By doing so, it inhibits the downstream signaling pathways that mediate the chemotaxis of activated T cells and other immune cells expressing CXCR3. A closely related analog, SCH 546738, has been shown to be a potent, non-competitive antagonist of CXCR3.[1][2]
Q2: What are the potential therapeutic applications of a CXCR3 antagonist like this compound?
The CXCR3 receptor and its ligands are key mediators of Th1-type inflammatory responses. Consequently, antagonists of this receptor have been investigated for a range of autoimmune and inflammatory diseases. Preclinical studies with similar compounds have shown potential efficacy in models of rheumatoid arthritis, multiple sclerosis, and transplant rejection.[1][2][3]
Q3: What are the known splice variants of CXCR3 and how might this affect my experiments?
The human CXCR3 gene can be alternatively spliced to produce two main variants: CXCR3-A and CXCR3-B. These variants can have different expression patterns and can even mediate opposing biological effects. For instance, CXCR3-A is generally associated with cell migration and proliferation, while CXCR3-B has been linked to anti-proliferative and apoptotic signals. It is crucial to consider which splice variant is predominantly expressed in your experimental system, as this could influence the observed effects of this compound.
Q4: Are there known off-target effects for this compound or similar CXCR3 antagonists?
While specific public data on the comprehensive off-target profile of this compound is limited, the development of chemokine receptor antagonists has been challenging due to potential toxicity and off-target effects.[4] Non-selective binding to other G protein-coupled receptors (GPCRs) is a possibility. For example, some chemokine receptor antagonists have shown cross-reactivity with α1-adrenergic receptors.[5] Therefore, it is recommended to perform selectivity profiling, especially if unexpected biological effects are observed.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of CXCR3-mediated chemotaxis.
Potential Causes:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation of the compound would lead to a lower effective concentration. The compound may also be unstable under certain storage or experimental conditions.
-
Cell Health and Receptor Expression: The responsiveness of cells to CXCR3 ligands is dependent on their health and the level of CXCR3 expression. Variations in cell culture conditions, passage number, or stimulation protocols can alter receptor density.
-
Ligand Concentration: In a competitive binding scenario, the concentration of the chemokine ligand used to stimulate chemotaxis will influence the apparent potency of the antagonist.
-
Assay System Variability: Chemotaxis assays can be sensitive to variations in incubation time, temperature, and the type of assay plate used.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation upon dilution into aqueous assay media.
-
Confirm the concentration and purity of your compound stock using analytical methods if possible.
-
-
Optimize Cell Conditions:
-
Optimize Chemokine Concentration:
-
Perform a dose-response curve with the stimulating chemokine (e.g., CXCL10 or CXCL11) to determine the EC50 or EC80 concentration for chemotaxis in your assay system. Use a consistent concentration of the chemokine for subsequent inhibition experiments.
-
-
Standardize Assay Protocol:
-
Carefully control incubation times and temperatures.
-
Use high-quality assay plates and ensure proper handling to avoid bubbles or other artifacts.
-
Include appropriate positive and negative controls in every experiment.
-
Issue 2: Observing unexpected biological effects not typically associated with CXCR3 antagonism.
Potential Causes:
-
Off-Target Binding: this compound may be interacting with other receptors or cellular targets, leading to unintended pharmacological effects. As a GPCR antagonist, other chemokine receptors or different classes of GPCRs could be potential off-targets.
-
Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity, leading to a variety of non-specific cellular responses.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay:
-
Assess the viability of your cells in the presence of a range of concentrations of this compound using a standard method like MTT or trypan blue exclusion. This will help you determine the concentration range where the compound is not causing overt toxicity.
-
-
Conduct a Selectivity Screen:
-
If resources permit, screen this compound against a panel of other GPCRs, particularly other chemokine receptors and adrenergic receptors, to identify potential off-target interactions.[5]
-
-
Use a Structurally Unrelated CXCR3 Antagonist:
-
To confirm that the observed effect is due to CXCR3 inhibition, try to replicate the experiment using a different, structurally distinct CXCR3 antagonist. If the effect is reproduced, it is more likely to be an on-target effect.
-
-
Consult the Literature for Similar Compounds:
-
Review literature on other piperazinyl-piperidine-based CXCR3 antagonists for any reported off-target activities that might be relevant.
-
Quantitative Data on Potential Off-Target Effects
While a comprehensive public selectivity panel for this compound is not available, the following table provides binding affinity data for the closely related compound, SCH 546738 , which shares the same core scaffold. This data can be used as an initial guide to the expected on-target potency.
| Target | Ligand | Assay Type | Species | IC50 (nM) | Reference |
| CXCR3 | [125I]-CXCL10 | Radioligand Binding | Human | 0.8 - 2.2 | [2][3] |
| CXCR3 | [125I]-CXCL11 | Radioligand Binding | Human | 0.8 - 2.2 | [2][3] |
| CXCR3 | Chemotaxis | Functional | Human | ~10 (IC90) | [1][2] |
| CXCR3 | Radioligand Binding | Monkey | 1.3 | [1] | |
| CXCR3 | Radioligand Binding | Mouse | 5.9 | [1] | |
| CXCR3 | Radioligand Binding | Rat | 4.2 | [1] | |
| CXCR3 | Radioligand Binding | Dog | 6.4 | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CXCR3
This protocol is a general guideline for determining the binding affinity of a test compound like this compound to the CXCR3 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CXCR3.
-
Radiolabeled CXCR3 ligand (e.g., [125I]-CXCL10 or [125I]-CXCL11).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled CXCR3 ligand).
-
Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and either the test compound, binding buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). It is crucial to establish that equilibrium has been reached in preliminary experiments.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Detection: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., one-site competition) to determine the IC50.
Protocol 2: T-Cell Chemotaxis Assay
This protocol outlines a method to assess the functional inhibition of CXCR3-mediated T-cell migration by this compound.
Materials:
-
Activated human T cells (e.g., stimulated with PHA/IL-2 for 7-9 days).[1][3]
-
Chemotaxis assay plates (e.g., 96-well with a 5 µm pore size filter).
-
CXCR3 ligand (e.g., CXCL10 or CXCL11).
-
This compound at various concentrations.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
Procedure:
-
Compound and Ligand Preparation: Prepare dilutions of this compound in assay medium. Add the CXCR3 ligand to the bottom wells of the chemotaxis plate.
-
Cell Preparation: Resuspend the activated T cells in assay medium containing the desired concentrations of this compound.
-
Assay Assembly: Place the filter insert onto the 96-well plate containing the chemokine. Add the cell suspension to the top chamber of the filter insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification of Migration:
-
Remove the filter insert.
-
Quantify the number of cells that have migrated to the bottom well. This can be done by lysing the cells and measuring a cellular component (e.g., ATP) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and reading the fluorescence in the bottom well.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (chemokine alone). Plot the percentage of inhibition against the compound concentration to determine the IC50.
Visualizations
References
- 1. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective and potent CXCR3 antagonist SCH 546738 attenuates the development of autoimmune diseases and delays graft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SCH-900875: A Guide to Stability, Storage, and Experimental Best Practices
For researchers, scientists, and drug development professionals utilizing SCH-900875, a comprehensive understanding of its stability, proper storage, and handling is paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides essential guidance in a question-and-answer format to address common challenges and queries.
This compound is a potent and selective antagonist of the CXCR3 receptor, a key player in inflammatory responses. Its stability is crucial for its efficacy in experimental settings. While specific, long-term stability data under various conditions can be limited, general best practices for similar research compounds provide a strong framework for its handling and storage.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored to ensure its long-term stability?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light. Recommended storage temperatures are typically -20°C for extended periods. For short-term storage, refrigeration at 2-8°C is acceptable.
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for up to three months or at -80°C for up to six months for optimal stability.
Q4: Can I store diluted working solutions of this compound?
A4: It is not recommended to store diluted working solutions for extended periods. These should be prepared fresh from the stock solution for each experiment to ensure accurate and consistent results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | - Review storage conditions of both solid compound and stock solutions. - Prepare fresh stock and working solutions. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during freezing. | - Gently warm the vial to room temperature and vortex or sonicate briefly to redissolve the compound completely before use. |
| Difficulty dissolving the solid compound. | Inadequate solvent volume or mixing. | - Ensure an appropriate volume of a suitable solvent (e.g., DMSO) is used. - Vortex or sonicate the solution until the compound is fully dissolved. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Add the working solutions to your cell cultures and incubate for the desired period.
-
Assay: Perform your downstream analysis (e.g., cell signaling assays, migration assays).
Signaling Pathway and Experimental Workflow
This compound acts as a CXCR3 antagonist, thereby inhibiting the signaling cascade initiated by its ligands, such as CXCL9, CXCL10, and CXCL11. This inhibition prevents the activation of downstream pathways involved in immune cell migration and activation.
Caption: Mechanism of this compound as a CXCR3 antagonist.
Caption: Recommended workflow for handling this compound.
Technical Support Center: Mitigating Cytotoxicity of SCH-900875 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxic effects of SCH-900875, a Polo-like kinase 1 (Plk1) inhibitor, in cell line experiments. The information provided is based on the known mechanisms of Plk1 inhibitors and general strategies for reducing drug-induced cytotoxicity in vitro. Researchers should adapt and optimize these recommendations for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce cytotoxicity?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1] By inhibiting Plk1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[2][3] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, primarily through the activation of the caspase cascade, including caspase-3.[1]
Q2: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A2: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Morphological changes such as cell rounding, shrinkage, and detachment from the culture surface.
-
Induction of apoptosis, which can be confirmed by assays such as Annexin V/Propidium Iodide (PI) staining.
-
Cell cycle arrest in the G2/M phase, observable through flow cytometry analysis of DNA content.
Q3: How can I determine the optimal concentration of this compound to minimize cytotoxicity while maintaining efficacy?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help identify a concentration range that effectively inhibits Plk1 without causing excessive, non-specific cell death. We recommend a 10-point dose-response curve with a broad range of concentrations.
Q4: Are there any general strategies to reduce the off-target effects and cytotoxicity of kinase inhibitors like this compound?
A4: Yes, several strategies can be employed:
-
Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration for the shortest duration necessary to achieve the desired biological effect.
-
Co-treatment with Other Agents: Combining this compound with other therapeutic agents may allow for lower, less toxic concentrations of each drug to be used.[1][4][5]
-
Use of Antioxidants: Co-incubation with antioxidants like N-acetylcysteine (NAC) may mitigate cytotoxicity caused by oxidative stress, a potential off-target effect.
-
Optimize Cell Culture Conditions: Ensure your cell culture conditions are optimal, including media composition, confluency, and passage number, as stressed cells can be more susceptible to drug-induced toxicity.
Troubleshooting Guide: High Cytotoxicity Observed
This guide provides potential causes and solutions for unexpectedly high levels of cell death in your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell death even at low concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO).- Run a vehicle-only control to assess solvent toxicity. |
| Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Plk1 inhibition. | - Perform a thorough literature search for the sensitivity of your cell line to other Plk1 inhibitors.- Consider using a less sensitive cell line for initial experiments if possible. | |
| Sub-optimal Cell Health: Cells may have been unhealthy (e.g., high passage number, mycoplasma contamination) prior to treatment. | - Use low-passage number cells.- Regularly test for mycoplasma contamination. | |
| Inconsistent cytotoxicity results between experiments | Variable Cell Density: Seeding density can affect cellular response to drugs. | - Standardize your cell seeding protocol to ensure consistent cell density at the start of each experiment. |
| Inaccurate Drug Dilutions: Errors in preparing drug dilutions can lead to significant variability. | - Prepare fresh drug dilutions for each experiment.- Use calibrated pipettes and perform serial dilutions carefully. | |
| Desired biological effect is only seen at highly toxic concentrations | Narrow Therapeutic Window: The concentration range that is effective but not overly toxic may be very small for your cell line. | - Perform a more detailed dose-response curve with smaller concentration increments.- Explore co-treatment with a synergistic agent to potentially lower the required concentration of this compound.[1][5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells from your culture vessel.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Caption: this compound induces mitotic arrest and apoptosis by inhibiting Plk1.
Caption: A workflow for assessing and mitigating this compound-induced cytotoxicity.
References
- 1. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
Technical Support Center: Enhancing SCH-900875 Bioavailability in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the CHK1 inhibitor, SCH-900875, in animal models. Given that this compound is a kinase inhibitor, it is likely to exhibit poor aqueous solubility, a common challenge for this class of compounds. The following information is designed to help overcome this hurdle in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse model after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability of investigational compounds like this compound is often multifactorial. The primary suspects for a poorly soluble compound include:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Dissolution Rate: Even if soluble, the rate at which the solid drug dissolves might be too slow.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[1]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.
-
Instability: The compound may be unstable in the acidic environment of the stomach.
Q2: What are the initial steps to consider for improving the oral exposure of this compound?
A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex ones.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases the surface area available for dissolution.[2][3]
-
Use of a Simple Vehicle: A simple suspension in a vehicle containing a wetting agent (e.g., Tween 80) can improve wettability and dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance solubility.[4]
-
Co-solvents: Employing a mixture of solvents (e.g., water, PEG 400, ethanol) can significantly increase the solubility of hydrophobic compounds.
Q3: When should we consider more advanced formulation strategies?
A3: If initial strategies do not yield satisfactory results, or if the target dose is high, more advanced formulations may be necessary. These are particularly relevant for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[2] Advanced strategies include:
-
Lipid-Based Formulations: These can enhance absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[5][6] Self-nanoemulsifying drug delivery systems (SNEDDS) are a prominent example.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[3][5]
-
Nanocrystals: Reducing particle size to the nanometer range can dramatically increase the dissolution velocity.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC | Poor solubility and/or dissolution rate. | 1. Reduce particle size (micronization).2. Formulate as a solution in a co-solvent system.3. Develop a lipid-based formulation (e.g., SNEDDS).4. Prepare an amorphous solid dispersion. |
| High Inter-Animal Variability | Inconsistent dissolution; food effects. | 1. Ensure a consistent and homogenous formulation.2. Administer to fasted animals to minimize food-related variability.3. Consider a solution-based formulation for more uniform absorption. |
| Dose Proportionality Not Achieved | Saturation of absorption at higher doses. | 1. This is often a hallmark of solubility-limited absorption.2. Enhance solubility using advanced formulation techniques mentioned above. |
| Low Oral Bioavailability Despite Good Solubility | High first-pass metabolism or transporter-mediated efflux. | 1. Investigate in vitro metabolism using liver microsomes.2. Conduct in vitro transporter assays (e.g., Caco-2 cells).3. If efflux is confirmed, consider co-administration with a P-gp inhibitor for mechanistic studies. |
Quantitative Data Summary
The following table presents a hypothetical summary of pharmacokinetic data for this compound in a rat model, comparing different formulation strategies. This illustrates the potential impact of formulation on oral bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 45 | 4.0 | 900 ± 250 | 5 |
| Micronized Suspension | 50 | 350 ± 90 | 2.0 | 2100 ± 500 | 12 |
| Solution in PEG 400 | 50 | 800 ± 150 | 1.0 | 5600 ± 1100 | 31 |
| Solid Dispersion | 50 | 1200 ± 200 | 1.0 | 9600 ± 1800 | 53 |
| SNEDDS | 50 | 1500 ± 250 | 0.5 | 11250 ± 2000 | 63 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Objective: To reduce the particle size of this compound to improve its dissolution rate.
-
Materials: this compound powder, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water, 0.1% (v/v) Tween 80, mortar and pestle or a microfluidizer.
-
Procedure:
-
Weigh the required amount of this compound.
-
If using a mortar and pestle, triturate the powder with a small amount of the vehicle (HPMC solution with Tween 80) to form a smooth paste. Gradually add the remaining vehicle while continuing to triturate.
-
For more significant size reduction, use a microfluidizer or a similar high-energy milling technique according to the manufacturer's instructions.
-
Verify particle size reduction using laser diffraction or microscopy.
-
Administer the final suspension to animals at the desired concentration.
-
Protocol 2: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Objective: To formulate this compound in a lipid-based system that forms a nanoemulsion upon contact with gastrointestinal fluids.
-
Materials: this compound, a lipid (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol P).
-
Procedure:
-
Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the optimal components.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of the selected lipid, surfactant, and co-surfactant.
-
Weigh and mix the selected components in a glass vial.
-
Add the required amount of this compound to the mixture and vortex or sonicate until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size and polydispersity index.
-
Encapsulate the liquid SNEDDS in gelatin capsules for oral administration.
-
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
SCH-900875 selectivity profile against other chemokine receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemokine receptor selectivity profile of SCH-900875. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist of the human CXCR3 receptor. It exhibits high selectivity for CXCR3 over other closely related chemokine receptors, such as CXCR1 and CXCR2.
Q2: What is the selectivity profile of this compound against other chemokine receptors?
Troubleshooting Experimental Results
Problem: I am observing off-target effects in my cell-based assays when using this compound.
Possible Cause 1: Non-specific binding at high concentrations.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay. High concentrations may lead to non-specific interactions with other cellular components.
Possible Cause 2: Expression of CXCR3 on unexpected cell types in your model.
-
Troubleshooting Tip: Validate the expression of CXCR3 on all cell types present in your experimental system using techniques such as flow cytometry or immunofluorescence.
Possible Cause 3: Interaction with other chemokine receptors at concentrations outside the selective range.
-
Troubleshooting Tip: If you suspect off-target effects through other chemokine receptors, perform competitive binding assays or functional assays using cells that exclusively express the suspected off-target receptor.
Experimental Protocols
To aid researchers in their experimental design, we provide a generalized protocol for a competitive radioligand binding assay to determine the selectivity of a compound like this compound.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cells expressing the chemokine receptor of interest (e.g., CXCR3, CXCR1, CXCR2).
-
Radiolabeled ligand specific for the receptor (e.g., ¹²⁵I-CXCL10 for CXCR3).
-
Unlabeled this compound.
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: In a 96-well filter plate, add assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: To each well, add the following in order:
-
Diluted this compound or vehicle control.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Aspirate the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Expected Outcome: By performing this assay with membranes from cells expressing different chemokine receptors, a selectivity profile for this compound can be established by comparing the Ki values.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the general signaling pathway of CXCR3 and a typical experimental workflow for assessing compound selectivity.
Caption: General CXCR3 signaling pathway upon ligand binding.
Caption: Workflow for determining chemokine receptor selectivity.
addressing poor solubility of SCH-900875 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the poor aqueous solubility of SCH-900875. The following information offers systematic approaches to solubilize this compound for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent in which this compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for a wide range of organic molecules.[1][2][3] Always start with a small amount of the compound to test its solubility before dissolving the entire batch.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why did this happen and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even though the organic co-solvent (DMSO) is present in a small percentage. The DMSO concentration may not be sufficient to keep the compound in solution once diluted.
To address this, you can try the following:
-
Lower the final concentration: The simplest solution is to test lower final concentrations of this compound in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO might help. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a different solubilization strategy: More advanced techniques involving co-solvents, surfactants, or pH adjustments may be necessary. Please refer to the Troubleshooting Guide for detailed protocols.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility is measured by diluting a high-concentration stock solution (usually in DMSO) into an aqueous buffer and determining the concentration at which the compound begins to precipitate. This is often a higher value due to the formation of a supersaturated solution and is relevant for short-term experiments like high-throughput screening.
-
Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after a long incubation period (e.g., 24-48 hours), allowing the solution to reach equilibrium with the solid form of the compound. This is more relevant for understanding in vivo absorption and for experiments requiring long-term stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Problem 1: My this compound powder will not dissolve in my aqueous buffer.
-
Cause: this compound has inherently low aqueous solubility. Direct dissolution in aqueous media is unlikely to be successful.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first.
-
Recommended Action: Follow the protocol for "Preparation of a Concentrated Stock Solution in DMSO."
-
Problem 2: My DMSO stock solution of this compound precipitates immediately upon dilution into my cell culture medium or assay buffer.
-
Cause: The final concentration of this compound is above its kinetic solubility limit in the final aqueous medium. The small amount of DMSO carried over is insufficient to maintain solubility.
-
Solution: Systematically test different formulation strategies to increase the compound's solubility in the final aqueous solution.
-
Recommended Action 1: Co-Solvent System. Introduce a less toxic co-solvent in addition to DMSO to improve solubility. Polyethylene glycol 300 (PEG300) is a common choice. Refer to the protocol "Solubilization Using a Co-Solvent System."
-
Recommended Action 2: Surfactant-Assisted Solubilization. Use a non-ionic surfactant to form micelles that can encapsulate the hydrophobic compound. Tween® 80 or Solutol® HS-15 are frequently used. Refer to the protocol "Solubilization Using Surfactants."
-
Recommended Action 3: pH Adjustment. If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. This requires knowledge of the compound's pKa.
-
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, researchers should generate their own data. The following tables are templates for organizing experimental results when testing different solubilization methods.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Observations |
| Water | 25 | (e.g., Insoluble) | |
| PBS (pH 7.4) | 25 | (e.g., Insoluble) | |
| DMSO | 25 | (e.g., >50 mg/mL) | |
| Ethanol | 25 | ||
| PEG300 | 25 |
Table 2: Comparison of Solubilization Formulations
| Formulation Vehicle (Final Concentrations) | This compound Conc. (µM) | Result (Clear/Precipitate) | Incubation Time/Temp |
| 1% DMSO in PBS | 10 | 1h at 25°C | |
| 1% DMSO in PBS | 50 | 1h at 25°C | |
| 1% DMSO, 5% PEG300 in PBS | 50 | 1h at 25°C | |
| 1% DMSO, 0.1% Tween® 80 in PBS | 50 | 1h at 25°C |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization Using a Co-Solvent System (Example: DMSO/PEG300)
This protocol is adapted from a general method for poorly soluble compounds.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a separate sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Slowly add the aqueous buffer (e.g., saline or PBS) to the DMSO/PEG300 mixture dropwise while continuously vortexing to avoid immediate precipitation.
-
Example Formulation: To prepare a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, and 50% PBS:
-
Take 20 µL of a 50 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 580 µL of PBS slowly while mixing.
-
Protocol 3: Solubilization Using Surfactants (Example: Tween® 80)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare your final aqueous buffer (e.g., PBS) containing the desired final concentration of Tween® 80 (e.g., 0.1%). Ensure the surfactant is fully dissolved.
-
Add the this compound/DMSO stock solution dropwise to the surfactant-containing buffer while vortexing. The final DMSO concentration should be kept low (typically ≤1%).
-
Sonicate the final solution in a bath sonicator for 5-10 minutes if any cloudiness is observed.
Visualizations
References
SCH-900875 (Dinaciclib): A Technical Guide to Safety and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the safe handling and experimental use of SCH-900875, also known as Dinaciclib. Dinaciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, CDK5, and CDK9.[1][2][3] Adherence to proper safety protocols and experimental guidelines is crucial for ensuring personnel safety and the integrity of research data.
Hazard Identification and Safety Precautions
This compound (Dinaciclib) is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Quantitative Hazard and Precautionary Data Summary
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][5][6] | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4][5][6] | P280, P305+P351+P338, P337+P313 |
| Respiratory Tract Irritation | H335: May cause respiratory irritation.[5] | P261, P271, P304+P340, P312, P403+P233 |
| Germ Cell Mutagenicity | H340: May cause genetic defects.[4][6] | P201, P202, P280, P308+P313, P405 |
| Specific Target Organ Toxicity | H372: Causes damage to organs (bone marrow) through prolonged or repeated exposure.[4][6] | P260, P264, P270, P314, P501 |
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary health hazards associated with this compound (Dinaciclib)?
A1: Dinaciclib is classified as harmful if swallowed and causes skin and serious eye irritation.[4][5][6] It may also cause respiratory irritation.[5] Importantly, it is suspected of causing genetic defects and can cause damage to the bone marrow through prolonged or repeated exposure.[4][6]
Q2: What personal protective equipment (PPE) is required when handling Dinaciclib?
A2: Appropriate PPE is mandatory. This includes:
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Chemical-resistant protective gloves.[5]
-
Skin and Body Protection: An impervious lab coat or clothing.[5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhaling dust.[5]
Q3: How should I store this compound (Dinaciclib)?
A3: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5] The recommended storage temperature for the crystalline solid is -20°C.[4]
Q4: What should I do in case of accidental exposure?
A4: Follow these first aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][5]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[4][5]
Q5: How should I dispose of waste containing Dinaciclib?
A5: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5]
Experimental Protocols and Troubleshooting
Preparation of Stock Solutions
Dinaciclib is supplied as a crystalline solid and is soluble in organic solvents like DMSO, ethanol, and DMF.[4] It is sparingly soluble in aqueous buffers.[4]
Stock Solution Preparation Workflow
Caption: Workflow for preparing Dinaciclib stock solutions.
Solubility Data
| Solvent | Solubility |
| DMSO | ~15 mg/mL[4] |
| Ethanol | ~25 mg/mL[4] |
| DMF | ~25 mg/mL[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[4] |
In Vitro Cell-Based Assay Protocol Example: Cell Viability (MTT Assay)
This is a generalized protocol; specific cell lines and conditions may require optimization.
-
Cell Seeding: Plate human cancer cell lines (e.g., MIAPaCa-2, Pa20C) in 96-well plates and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of Dinaciclib in the appropriate cell culture medium. Replace the existing medium with the medium containing Dinaciclib at various concentrations (e.g., 0.5-128 nM).[5]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
In Vivo Protocol Example: Xenograft Mouse Model
Animal studies require strict adherence to institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., KKU-213A) into the flanks of immunodeficient mice.[7]
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Administration: Administer Dinaciclib via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 40 mg/kg, twice weekly for four weeks).[5]
-
Monitoring: Monitor tumor size and animal well-being regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Troubleshooting Common Experimental Issues
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues with Dinaciclib.
FAQs - Experimental Use
Q6: I am observing precipitation of Dinaciclib in my cell culture medium. What should I do?
A6: Dinaciclib has limited solubility in aqueous solutions.[4] To avoid precipitation, first dissolve the compound in a solvent like DMF, and then dilute it with your aqueous buffer or medium.[4] It is also recommended not to store the aqueous solution for more than one day.[4]
Q7: My cells are not responding to Dinaciclib treatment as expected. What could be the reason?
A7: Several factors could contribute to this:
-
Compound Integrity: Ensure your stock solution has been stored correctly at -20°C and is not expired.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Dinaciclib. Verify the reported IC50 values for your specific cell line.
-
Concentration: Double-check your calculations for the final working concentration.
-
Experimental Conditions: Ensure optimal cell health and culture conditions.
Q8: I am seeing high levels of cytotoxicity even at low concentrations. What could be the cause?
A8:
-
Solvent Toxicity: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%).
-
Dose-Response: Perform a thorough dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Incubation Time: Consider reducing the incubation time to mitigate excessive cell death.
This guide is intended for research use only and does not constitute medical advice. Always refer to the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound (Dinaciclib).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dinaciclib - LKT Labs [lktlabs.com]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor and Chemosensitizing Effects of the CDK Inhibitor Dinaciclib on Cholangiocarcinoma In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]
Technical Support Center: Interpreting Unexpected Data from Ulixertinib (SCH-900875) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from studies involving Ulixertinib (SCH-900875), a potent and reversible inhibitor of ERK1/2.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Ulixertinib.
Issue 1: Increased Phospho-ERK Levels Observed Upon Ulixertinib Treatment
Question: We treated cancer cells with Ulixertinib, an ERK1/2 inhibitor, but our Western blot analysis shows an increase in phosphorylated ERK1/2 (pERK1/2) levels. Is this expected?
Answer: Yes, this phenomenon, known as paradoxical activation, can be an expected outcome when using certain kinase inhibitors, including those targeting the MAPK pathway.[1][2][3][4] While Ulixertinib is designed to inhibit the kinase activity of ERK1/2, its binding can lead to a conformational change in the protein, which can sometimes result in increased phosphorylation of ERK itself.[5] This effect is often concentration and time-dependent. Despite the increase in pERK levels, the downstream signaling is typically inhibited, which can be confirmed by assessing the phosphorylation status of ERK1/2 targets like RSK1/2.[5]
Troubleshooting Steps:
-
Confirm Downstream Inhibition: Assess the phosphorylation status of a known downstream target of ERK1/2, such as RSK (p90 ribosomal S6 kinase). A decrease in phosphorylated RSK (pRSK) would indicate successful inhibition of the pathway, despite the observed increase in pERK.[5][6]
-
Titrate Ulixertinib Concentration: Perform a dose-response experiment to determine if the paradoxical increase in pERK is concentration-dependent.
-
Time Course Analysis: Evaluate pERK levels at different time points after Ulixertinib treatment to understand the kinetics of this effect.
-
Cell Line Characterization: The genetic background of your cell line (e.g., BRAF or RAS mutation status) can influence the cellular response to ERK inhibitors.[1][3]
Issue 2: Lack of Antitumor Activity in Preclinical Models
Question: Our in vivo xenograft studies with Ulixertinib are not showing the expected tumor growth inhibition. What could be the reason?
Answer: While Ulixertinib has shown preclinical antitumor activity in various cancer models, several factors can contribute to a lack of efficacy in a specific experiment.[7][8] These can range from experimental design to the specific biology of the tumor model.
Troubleshooting Steps:
-
Verify Compound Potency and Formulation: Ensure the quality and activity of your Ulixertinib compound. Improper storage or formulation can lead to reduced potency.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of Ulixertinib in the plasma and tumor tissue to ensure adequate drug exposure. Correlate drug levels with the inhibition of the target (e.g., pRSK) in the tumor.
-
Tumor Model Selection: The efficacy of Ulixertinib is dependent on the activation of the MAPK pathway in the tumor model.[7] Confirm that your chosen xenograft model harbors mutations (e.g., BRAF, RAS) that lead to MAPK pathway dependency.
-
Resistance Mechanisms: Tumors can develop resistance to MAPK inhibitors through various mechanisms, including the activation of parallel signaling pathways.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ulixertinib (this compound)?
A1: Ulixertinib is an orally available, potent, and reversible ATP-competitive inhibitor of both ERK1 and ERK2.[6][9][10][11] By inhibiting ERK1/2, Ulixertinib aims to block the downstream signaling of the MAPK pathway, which is frequently hyperactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and differentiation.[9][10]
Q2: What is "paradoxical activation" in the context of ERK inhibitors?
A2: Paradoxical activation refers to the unexpected increase in the phosphorylation of a target kinase upon treatment with an inhibitor designed to block its activity.[2][12] In the case of some RAF and ERK inhibitors, this can occur in cells with wild-type BRAF, where the inhibitor can promote the dimerization and transactivation of RAF kinases, leading to increased MEK and ERK signaling.[1][3] While Ulixertinib is a direct ERK inhibitor, a similar feedback mechanism can lead to increased pERK levels even as downstream signaling is blocked.[5]
Q3: What are the known adverse effects of Ulixertinib in clinical trials?
A3: Based on phase 1 clinical trial data, Ulixertinib has been reported to have an acceptable safety profile.[7] Common dose-limiting toxicities have included rash, diarrhea, and elevated liver enzymes (AST).[13] Importantly, studies have shown that Ulixertinib has a low risk of causing QT/QTc interval prolongation.[14]
Q4: Can off-target effects contribute to unexpected data?
A4: Yes, off-target effects are a possibility with any small molecule inhibitor.[15][16][17] While Ulixertinib is reported to be a selective ERK1/2 inhibitor, it is crucial to consider that it may interact with other kinases, potentially leading to unforeseen biological consequences.[18] However, the unique slow-off-rate binding kinetics of some ERK inhibitors to ERK1/2 can enhance their on-target selectivity in a cellular context.[18]
Quantitative Data Summary
Table 1: In Vitro Potency of Ulixertinib (BVD-523)
| Target | IC50 | Assay Type | Reference |
| ERK2 | <0.3 nM | Enzymatic Assay | [6] |
| pRSK (in A375 cells) | 0.14 µM | Cellular Assay | [6] |
| A375 cell proliferation | 0.18 µM | Cellular Assay | [6] |
Table 2: Clinical Trial Overview of Ulixertinib
| Phase | Status | Patient Population | Key Findings | Reference |
| Phase I | Completed | Advanced solid tumors | Tolerable safety profile, clinical activity in MAPK pathway-mutated cancers. | [7] |
| Phase II | Completed | Metastatic uveal melanoma | Did not demonstrate significant activity in this patient population. | [19] |
| Phase II (Pediatric) | Completed | Tumors with MAPK pathway alterations | Limited single-agent efficacy observed. | [13] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
-
Cell Lysis: Culture cells to 70-80% confluency. Treat with Ulixertinib or vehicle control for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, pRSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: The MAPK signaling cascade and the point of inhibition by Ulixertinib.
Caption: Troubleshooting workflow for interpreting paradoxical pERK activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. news.cancerconnect.com [news.cancerconnect.com]
- 8. biomed-valley.com [biomed-valley.com]
- 9. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase II Study of Ulixertinib in Children and Young Adults with Tumors Harboring Activating Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations: APEC1621J of the NCI-COG Pediatric MATCH Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of ulixertinib, a novel ERK1/2 inhibitor, on the QT/QTc interval in patients with advanced solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Navigating the Psoriasis Treatment Landscape: A Comparative Validation Guide for SCH-900875
For Researchers, Scientists, and Drug Development Professionals
Psoriasis, a chronic autoimmune inflammatory skin disease, presents a significant challenge in drug development. The pursuit of novel, effective, and safe oral therapies is a continuous endeavor. This guide provides a comparative analysis of SCH-900875, a selective CXCR3 receptor inhibitor, positioning it within the current landscape of psoriasis treatments. While publicly available clinical data on this compound is limited, this document serves as a validation framework by comparing its mechanism of action and potential with established and emerging therapeutic classes.
Introduction to this compound: A Novel Approach
This compound is an orally active, selective inhibitor of the C-X-C chemokine receptor 3 (CXCR3). Developed by Schering-Plough (now Merck), this small molecule has been investigated for its therapeutic potential in inflammatory diseases, including psoriasis.[1][2][3][4][5][6]
Mechanism of Action
The therapeutic rationale for this compound in psoriasis lies in its ability to disrupt a key inflammatory pathway. It competitively binds to the CXCR3 receptor, thereby blocking the binding of its cognate chemokines: CXCL9, CXCL10, and CXCL11.[1][7] This action is crucial as the CXCR3 signaling axis plays a pivotal role in the recruitment of pathogenic T-lymphocytes into psoriatic skin lesions, a hallmark of the disease. By inhibiting this migration, this compound aims to reduce the local inflammatory response and subsequent keratinocyte hyperproliferation that characterize psoriasis.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Developmental Status
This compound has been evaluated in early-stage clinical development, with at least one Phase I trial initiated for psoriasis. However, detailed results from these studies are not widely published. It is noteworthy that the development of other CXCR3 antagonists for psoriasis has faced challenges. For instance, AMG-487, another CXCR3 inhibitor, did not demonstrate efficacy in a Phase IIa trial, leading to the discontinuation of its development for this indication. This underscores the complexities of targeting this pathway in psoriasis.
Comparative Landscape of Psoriasis Therapies
To provide a comprehensive validation context for this compound, we compare its mechanistic class to other major therapeutic modalities for moderate-to-severe psoriasis. The following sections present a comparative overview of efficacy data from pivotal clinical trials.
CXCR3 Antagonists vs. Other Small Molecules
Oral small molecules represent a significant area of research in psoriasis, offering convenience over injectable biologics. The table below compares the CXCR3 antagonist class (represented by the limited available information) with the more clinically advanced Janus Kinase (JAK) inhibitors.
| Drug Class | Target | Representative Drugs | Key Efficacy Endpoint | Efficacy Rate |
| CXCR3 Antagonists | CXCR3 Receptor | This compound, AMG-487 | N/A (Limited Data) | N/A |
| JAK Inhibitors | Janus Kinases (JAK1, JAK2, JAK3, TYK2) | Tofacitinib, Deucravacitinib | PASI 75 at Week 12-16 | 40-67% |
| sPGA 0/1 at Week 12-16 | 47-68% |
Note: Efficacy rates for JAK inhibitors are aggregated from various Phase II and III clinical trials. sPGA 0/1 indicates a static Physician's Global Assessment score of clear or almost clear.
Comparison with Biologic Therapies
Biologic agents have revolutionized the treatment of moderate-to-severe psoriasis by targeting specific cytokines central to its pathogenesis. The following tables compare the efficacy of major biologic classes.
Table 2.1: TNF-alpha Inhibitors
| Drug | Target | Key Efficacy Endpoint | Efficacy Rate |
| Adalimumab | TNF-alpha | PASI 75 at Week 16 | ~71% |
| Etanercept | TNF-alpha | PASI 75 at Week 12 | ~47% |
| Infliximab | TNF-alpha | PASI 75 at Week 10 | ~80% |
Table 2.2: IL-17 Inhibitors
| Drug | Target | Key Efficacy Endpoint | Efficacy Rate |
| Secukinumab | IL-17A | PASI 75 at Week 12 | ~82% |
| Ixekizumab | IL-17A | PASI 75 at Week 12 | ~89% |
| Brodalumab | IL-17RA | PASI 75 at Week 12 | ~85% |
Table 2.3: IL-23 Inhibitors
| Drug | Target | Key Efficacy Endpoint | Efficacy Rate |
| Guselkumab | IL-23p19 | PASI 90 at Week 16 | ~73% |
| Tildrakizumab | IL-23p19 | PASI 75 at Week 12 | >60% |
| Risankizumab | IL-23p19 | PASI 90 at Week 16 | ~75% |
Key Experimental Protocols for Validation
For researchers investigating CXCR3 antagonists like this compound, specific in vitro assays are crucial for validating mechanism of action and efficacy. Below are detailed protocols for two fundamental experiments.
CXCR3 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR3 receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the CXCR3 receptor.
Materials:
-
Cell membranes from a cell line stably expressing human CXCR3.
-
Radiolabeled chemokine, e.g., [125I]-CXCL10 or [125I]-CXCL11.
-
This compound at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the CXCR3-expressing cell membranes, the radiolabeled chemokine at a fixed concentration (typically at its Kd value), and varying concentrations of this compound or vehicle control.
-
For non-specific binding control wells, add a high concentration of unlabeled chemokine.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 (the concentration of inhibitor that displaces 50% of the radiolabeled ligand).
Chemokine-Induced Cell Migration (Transwell) Assay
This assay assesses the functional consequence of CXCR3 inhibition by measuring the reduction in T-cell migration towards a chemokine gradient.
Objective: To determine the effect of this compound on the chemotactic response of CXCR3-expressing T-cells to a relevant chemokine.
Materials:
-
CXCR3-expressing T-cells (e.g., activated primary human T-cells or a T-cell line).
-
Transwell inserts (with a pore size appropriate for lymphocytes, e.g., 5 µm).
-
24-well plates.
-
Chemoattractant (e.g., CXCL10 or CXCL11).
-
This compound at various concentrations.
-
Assay medium (e.g., RPMI + 0.5% BSA).
-
Cell counting method (e.g., flow cytometer or a fluorescent dye like Calcein-AM).
Protocol:
-
Pre-treat the CXCR3-expressing T-cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
In the lower chambers of a 24-well plate, add assay medium containing the chemoattractant (e.g., CXCL10). Include a negative control with assay medium alone.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated T-cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or by lysing the cells and measuring fluorescence with a plate reader if a fluorescent dye was used.
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
Conclusion
This compound, as a selective CXCR3 inhibitor, represents a targeted oral therapeutic strategy for psoriasis. While its clinical development appears to be limited, its mechanism of action remains a scientifically valid approach to mitigating the inflammatory cascade in psoriatic lesions. The comparison with highly effective biologic and other small molecule therapies highlights the high bar for new entrants in the psoriasis treatment landscape. The provided experimental protocols offer a framework for the preclinical and early clinical validation of compounds in this class. Further research and transparency in clinical trial data are necessary to fully elucidate the potential of CXCR3 inhibitors like this compound in the management of psoriasis.
References
- 1. Review of phase III trial data on IL-23 inhibitors tildrakizumab and guselkumab for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Efficacy and safety of JAK inhibitors in the treatment of psoriasis and psoriatic arthritis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-IL-23 Phase II Data for Psoriasis: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. TNF alpha inhibitors in the treatment of psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
A Comparative Guide to CXCR3 Antagonists: SCH-900875 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the CXCR3 antagonist SCH-900875 with other notable CXCR3 inhibitors, including AMG-487, NBI-74330, and TAK-779. The information is curated to assist researchers in evaluating the performance and experimental backing of these compounds for preclinical and clinical research.
Performance Comparison of CXCR3 Antagonists
The following tables summarize the available quantitative data for this compound and other key CXCR3 antagonists. The data is compiled from various preclinical studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Assay Type | Ligand | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | Radioligand Binding | [¹²⁵I]-CXCL10 | CHO-K1 | 1.1 | 0.4 | [1] |
| AMG-487 | Radioligand Binding | [¹²⁵I]-CXCL10 | Not Specified | 8.0 | - | [2][3] |
| Radioligand Binding | [¹²⁵I]-CXCL11 | Not Specified | 8.2 | - | [2][3] | |
| NBI-74330 | Radioligand Binding | [¹²⁵I]-CXCL10 | CHO | - | 1.5 | [1] |
| Radioligand Binding | [¹²⁵I]-CXCL11 | CHO | - | 3.2 | [1] | |
| TAK-779 | Radioligand Binding | Not Specified | Not Specified | - | 1.1 (for CCR5) | [4] |
Table 1: Comparative in vitro binding affinities of CXCR3 antagonists.
| Compound | Assay Type | Stimulus | Cell Line | IC50 (nM) | Reference |
| This compound | Chemotaxis | CXCL11 | Human T-cells | 0.8 | [5] |
| AMG-487 | Chemotaxis | CXCL9 (IP-10) | Murine Breast Cancer Cells (66.1) | ~70% inhibition at 1µM | [6] |
| Chemotaxis | CXCL10 (IP-10) | Not Specified | 8 | [3] | |
| Chemotaxis | CXCL11 (I-TAC) | Not Specified | 15 | [3] | |
| Chemotaxis | CXCL9 (Mig) | Not Specified | 36 | [3] | |
| NBI-74330 | Chemotaxis | CXCL11 | Human CXCR3-transfected cells | 3.9 | [7] |
| TAK-779 | Chemotaxis | CXCL11 | Not Specified | 15,800 | [5] |
Table 2: Comparative in vitro functional potencies of CXCR3 antagonists in chemotaxis assays.
| Compound | Assay Type | Stimulus | Cell Line | IC50 (nM) | Reference |
| AMG-487 | Calcium Mobilization | CXCL11 (I-TAC) | Not Specified | 5 | [3] |
| NBI-74330 | Calcium Mobilization | CXCL10 / CXCL11 | Human CXCR3-transfected cells | 7 | [7] |
Table 3: Comparative in vitro functional potencies of CXCR3 antagonists in calcium mobilization assays.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the CXCR3 receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the human CXCR3 receptor (e.g., CHO-K1 or HEK293 cells) are cultured to a sufficient density.
-
The cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane preparation is stored at -80°C.[8]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane preparations are incubated with a constant concentration of a radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11) and varying concentrations of the unlabeled test compound.[8]
-
The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.[9][10]
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters are then washed with ice-cold wash buffer to remove unbound radioligand.[8]
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[8]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay (Transwell Migration Assay)
Objective: To assess the ability of a test compound to inhibit the migration of CXCR3-expressing cells towards a chemoattractant gradient.
General Protocol:
-
Cell Preparation:
-
Assay Setup:
-
A chemotaxis chamber (e.g., a 96-well Transwell plate) with a porous membrane (e.g., 5 µm pore size for lymphocytes) is used.[11][12]
-
The lower chamber is filled with medium containing a CXCR3 ligand (e.g., CXCL10 or CXCL11) as a chemoattractant.
-
The cell suspension, pre-incubated with varying concentrations of the test compound or vehicle control, is added to the upper chamber.[11]
-
-
Incubation:
-
Quantification of Migration:
-
The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in the lower chamber.[13]
-
-
Data Analysis:
-
The percentage of inhibition of migration at each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the chemokine-induced migration, is determined by non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of a test compound to block the increase in intracellular calcium concentration induced by CXCR3 activation.
General Protocol:
-
Cell Preparation and Dye Loading:
-
Assay Setup:
-
Measurement of Calcium Flux:
-
A baseline fluorescence reading is taken.
-
The cells are then stimulated with a CXCR3 agonist (e.g., CXCL10 or CXCL11) in the presence of varying concentrations of the test compound or vehicle control.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[14][15]
-
-
Data Analysis:
-
The peak fluorescence response is determined for each condition.
-
The percentage of inhibition of the agonist-induced calcium response is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the calcium mobilization, is determined by non-linear regression analysis.
-
Visualizations
CXCR3 Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of chemokine ligands to the CXCR3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of the pharmacokinetic/pharmacodynamic relationship of a small molecule CXCR3 antagonist, NBI-74330, using a murine CXCR3 internalization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. moleculardevices.com [moleculardevices.com]
A Comparative Guide to CXCR3 Antagonists: SCH-900875 vs. AMG487 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo efficacy of two prominent CXCR3 antagonists, SCH-900875 and AMG487, with supporting experimental data and detailed methodologies.
The C-X-C chemokine receptor 3 (CXCR3) has emerged as a critical therapeutic target in a variety of inflammatory and autoimmune diseases, as well as in certain cancers. This receptor and its ligands—CXCL9, CXCL10, and CXCL11—play a pivotal role in mediating the trafficking of activated T cells and other immune cells to sites of inflammation. Consequently, the development of small molecule antagonists for CXCR3 has been an area of intense research. Among the numerous candidates, this compound, developed by Schering-Plough, and AMG487, from Amgen, have been subjects of significant preclinical investigation. This guide provides a comparative overview of their in vivo efficacy based on available data.
Overview of Mechanisms
Both this compound and AMG487 are small molecule antagonists designed to bind to CXCR3 and block the downstream signaling pathways induced by its chemokine ligands. By inhibiting CXCR3, these compounds aim to reduce the infiltration of pathogenic immune cells into tissues, thereby mitigating inflammation and tissue damage.
In Vivo Efficacy: A Comparative Analysis
While direct head-to-head in vivo studies comparing this compound and AMG487 are not publicly available, a comparative assessment can be made by examining their efficacy in similar animal models of human diseases.
AMG487: A Broad Spectrum of In Vivo Activity
AMG487 has been evaluated in a wide range of preclinical models, demonstrating its potential therapeutic utility across multiple disease areas.
| Disease Model | Animal Model | Key Efficacy Endpoints | Reference |
| Inflammatory Bone Loss | Murine model of LPS-induced bone resorption | Local administration of AMG487 nanoparticles (0.5 μM) twice weekly for 6 weeks resulted in a significant reduction (approx. 50%) in bone loss compared to the LPS group. | [1] |
| Rheumatoid Arthritis | Murine Collagen-Induced Arthritis (CIA) | Treatment with AMG487 (5 mg/kg every 48h from day 21 to 41) significantly reduced the clinical signs of arthritis. This was associated with a decrease in pro-inflammatory markers (NF-κB p65, NOS2, MCP-1, TNF-α, IFN-γ) and an increase in anti-inflammatory markers (IL-4, IL-27) in B cells and joint tissues. | [2] |
| Metastatic Breast Cancer | Syngeneic murine model | AMG487 treatment (5 mg/kg, s.c., twice daily) resulted in fewer lung metastases compared to vehicle-treated mice. In another model, 1 µM AMG487 led to a significant reduction in lung metastases (40 vs 104 in the control group). | [3] |
| Glioblastoma | Orthotopic mouse model | AMG487 treatment led to a significant decrease in tumor intensity and size compared to controls. | [4] |
| Acute Graft-versus-Host Disease (aGVHD) | Murine aGVHD model | Long-term treatment with AMG487 improved survival and aGVHD outcomes, reduced donor T cell infiltration in the liver, and inhibited donor T cell activation in the spleen. | [5] |
| Diabetic Retinopathy | Streptozocin-induced diabetic mouse model | AMG487 administration alleviated the breakdown of the blood-retinal barrier, reduced retinal albumin leakage, and decreased oxidative and endoplasmic reticulum stress. | [6] |
This compound: Efficacy in Autoimmune Models
Information on the in vivo efficacy of this compound is less extensive in the public domain. However, it has been reported to be effective in preclinical models of autoimmune diseases. One review identifies this compound as a potent CXCR3 antagonist that has shown efficacy in such models.[7]
| Disease Model | Animal Model | Key Efficacy Endpoints | Reference |
| Collagen-Induced Arthritis (CIA) | Murine model | Reported to be effective in alleviating disease symptoms. Specific quantitative data on dose and percentage improvement are not detailed in the available literature. | [8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Murine model | Reported to be effective in mitigating the clinical signs of EAE, a model for multiple sclerosis. Specific quantitative data are not detailed in the available literature. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are outlines of the experimental protocols used in the studies cited above.
AMG487 Experimental Protocols
-
Inflammatory Bone Loss Model [1]
-
Animals: C57BL/6J male mice.
-
Induction of Bone Loss: Lipopolysaccharide (LPS) from Porphyromonas gingivalis (10μg/mL) was injected into the interdental papilla between the first and second maxillary molars, twice a week for 6 weeks.
-
Treatment: AMG487 incorporated into liposome nanoparticles (0.5 μM) was locally delivered via injection at the site of LPS administration, twice a week for 6 weeks, starting one day before the first LPS treatment.
-
Efficacy Assessment: Radiographic analysis of bone loss and histological quantification of osteoclasts.
-
-
Collagen-Induced Arthritis (CIA) Model [2]
-
Animals: DBA/1J mice.
-
Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.
-
Treatment: AMG487 (5 mg/kg) was administered every 48 hours from day 21 until day 41 post-primary immunization.
-
Efficacy Assessment: Clinical scoring of arthritis severity, flow cytometry analysis of immune cell populations in the spleen, and RT-PCR and western blotting for inflammatory markers in knee tissues.
-
This compound Generic Experimental Protocols (Based on Standard Models)
While specific protocols for this compound are not available, the following are standard, widely used protocols for the disease models in which its efficacy has been reported.
-
Collagen-Induced Arthritis (CIA) Model
-
Animals: DBA/1 mice are highly susceptible.
-
Induction of Arthritis: Typically induced by an initial intradermal injection of an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) approximately 21 days later.
-
Efficacy Assessment: Clinical signs of arthritis are scored based on paw swelling and inflammation. Histopathological analysis of the joints is used to assess synovitis, cartilage destruction, and bone erosion.
-
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: C57BL/6 or SJL mice are commonly used.
-
Induction of EAE: Typically induced by subcutaneous immunization with a peptide from a myelin protein (e.g., MOG35-55 for C57BL/6 mice or PLP139-151 for SJL mice) emulsified in CFA. Pertussis toxin is often administered intraperitoneally on the day of immunization and two days later to enhance the disease induction.
-
Efficacy Assessment: Clinical signs of neurological impairment (e.g., tail limpness, hind limb paralysis) are scored daily. Histological analysis of the central nervous system is performed to assess inflammation and demyelination.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
Both this compound and AMG487 are potent CXCR3 antagonists with demonstrated in vivo efficacy in preclinical models of inflammatory and autoimmune diseases. AMG487 has been more extensively characterized in the public literature, with data available across a broader range of disease models, including inflammatory bone loss, arthritis, cancer, and diabetic retinopathy. The available information for this compound, while less detailed, indicates its effectiveness in key autoimmune models such as CIA and EAE.
The lack of direct comparative studies necessitates careful consideration when evaluating the relative potential of these two compounds. The choice of antagonist for future research and development would likely depend on the specific disease indication, as well as a more detailed and direct comparison of their pharmacokinetic and pharmacodynamic profiles. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and designing future preclinical studies in the promising field of CXCR3 antagonism.
References
- 1. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a small-molecule agonist for the chemokine receptor CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 4. scispace.com [scispace.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Neutralization of interleukin-1 beta activity in vivo with a monoclonal antibody alleviates collagen-induced arthritis in DBA/1 mice and prevents the associated acute-phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CXCR3 Antagonists in Autoimmune Models: SCH-546738 vs. SCH-900875
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for autoimmune diseases, the C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a promising target. This receptor and its ligands—CXCL9, CXCL10, and CXCL11—are pivotal in orchestrating the inflammatory cascades that characterize numerous autoimmune disorders. This guide provides a comparative overview of two notable small molecule CXCR3 antagonists, SCH-546738 and SCH-900875, with a focus on their performance in preclinical autoimmune models. While extensive data is available for SCH-546738, public information on the quantitative performance of this compound is limited.
Overview of SCH-546738 and this compound
Both SCH-546738 and this compound are piperazine-based piperidine compounds developed as antagonists for the CXCR3 receptor. Their primary mechanism of action involves blocking the binding of inflammatory chemokines, thereby inhibiting downstream signaling pathways and the migration of pathogenic immune cells into target tissues.
SCH-546738 is a potent, selective, and non-competitive antagonist of CXCR3. It has been extensively characterized in a variety of in vitro and in vivo models, demonstrating significant efficacy in attenuating autoimmune disease pathology.
Quantitative Performance Data
A direct quantitative comparison is challenging due to the disparity in available data. The following tables summarize the known performance metrics for SCH-546738.
In Vitro Activity of SCH-546738
| Parameter | Value | Species | Assay Type |
| Binding Affinity (Ki) | 0.4 nM | Human | Radioligand Binding Assay |
| IC50 (CXCL10 Displacement) | 0.8 - 2.2 nM | Human | Competition Binding Assay |
| IC50 (CXCL11 Displacement) | 0.8 - 2.2 nM | Human | Competition Binding Assay |
| IC90 (Chemotaxis Inhibition) | ~10 nM | Human | Activated T Cell Chemotaxis |
In Vivo Efficacy of SCH-546738 in Autoimmune Models
| Animal Model | Species | Dosing Regimen | Key Findings |
| Collagen-Induced Arthritis (CIA) | Mouse | Oral administration | Attenuated disease development. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Oral administration | Significantly reduced disease severity. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral administration | Significantly reduced disease severity. |
Quantitative data for this compound on binding affinity, ligand displacement, and in vivo efficacy in specific autoimmune models are not publicly available at the time of this publication.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these compounds are evaluated, the following diagrams illustrate the CXCR3 signaling pathway and a typical experimental workflow for assessing efficacy in a preclinical autoimmune model.
Unveiling the Immunomodulatory Landscape: A Head-to-Head Comparison of Pembrolizumab (SCH-900875) and Other Key Immunomodulators
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of immunotherapy, a comprehensive understanding of the mechanisms and comparative efficacy of different immunomodulators is paramount for researchers, clinicians, and drug development professionals. This guide provides a detailed head-to-head comparison of Pembrolizumab (also known as SCH-900875 or MK-3475), a potent anti-programmed cell death protein 1 (PD-1) antibody, with other significant classes of immunomodulators. This analysis is supported by a summary of quantitative data from key experimental studies and detailed methodologies to ensure reproducibility and facilitate informed decision-making in research and development.
Introduction to Pembrolizumab (this compound)
Pembrolizumab is a humanized monoclonal antibody that has revolutionized the treatment landscape for a variety of malignancies. It functions by blocking the interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. This blockade effectively releases the "brakes" on the immune system, enabling a more robust anti-tumor T-cell response.
Comparative Analysis with Other Immunomodulators
To provide a comprehensive overview, this guide compares Pembrolizumab with other major classes of immunomodulators, including CTLA-4 inhibitors, LAG-3 inhibitors, and TIM-3 inhibitors. The following sections will delve into their mechanisms of action, present comparative efficacy data from preclinical and clinical studies, and provide insights into their distinct and overlapping roles in cancer immunotherapy.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics from various studies to facilitate a clear comparison between Pembrolizumab and other immunomodulators.
| Immunomodulator Class | Target | Representative Agent | Objective Response Rate (ORR) - Monotherapy (Melanoma) | Objective Response Rate (ORR) - Combination with Anti-PD-1 (Melanoma) |
| PD-1 Inhibitor | PD-1 | Pembrolizumab | 33-39% | N/A |
| CTLA-4 Inhibitor | CTLA-4 | Ipilimumab | 11-19% | 58% (with Nivolumab) |
| LAG-3 Inhibitor | LAG-3 | Relatlimab | ~10% | 43% (with Nivolumab) |
| TIM-3 Inhibitor | TIM-3 | Sabatolimab | Data Emerging | Data Emerging |
Note: Objective Response Rates (ORR) are approximate and can vary based on the specific clinical trial, patient population, and tumor type. The data presented here for melanoma provides a comparative snapshot.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the signaling pathways targeted by these immunomodulators and a typical experimental workflow for assessing their efficacy.
A Comparative Analysis of Pembrolizumab (SCH-900875) Against Standard Therapies in Locally Advanced Head and Neck Squamous Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Pembrolizumab (formerly known as SCH-900875), a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), against standard-of-care treatments for locally advanced head and neck squamous cell carcinoma (HNSCC). This document synthesizes data from key clinical trials to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Paradigm Shift in HNSCC Treatment
Pembrolizumab is an immune checkpoint inhibitor.[1][2] It works by binding to the PD-1 receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2, which are often overexpressed on tumor cells.[3][4][5] This blockade effectively releases the "brakes" on the immune system, restoring the ability of T-cells to recognize and attack cancer cells.[2][3][4] This mechanism represents a significant departure from traditional cytotoxic chemotherapy and radiation, which directly target and kill cancer cells.
Standard treatments for locally advanced HNSCC have traditionally involved a combination of surgery, radiation therapy, and chemotherapy.[6][7] For resectable tumors, the standard of care is often surgery followed by adjuvant radiotherapy or chemoradiotherapy (CRT), particularly for patients with high-risk features.[6] In cases of unresectable disease, concurrent CRT is a primary treatment modality.[6] For recurrent or metastatic HNSCC, first-line treatment has included platinum-based chemotherapy, often in combination with fluorouracil and cetuximab.[8][9]
Performance Benchmarking: Key Clinical Trial Data
The efficacy and safety of Pembrolizumab in HNSCC have been evaluated in several pivotal clinical trials. The following tables summarize the performance of Pembrolizumab-based regimens in comparison to standard treatments.
Table 1: KEYNOTE-412 - Pembrolizumab in Unresectable, Locally Advanced HNSCC
The KEYNOTE-412 trial investigated the addition of pembrolizumab to concurrent chemoradiotherapy (CRT) in patients with unresectable, locally advanced HNSCC.[10][11][12]
| Endpoint | Pembrolizumab + CRT | Placebo + CRT | Hazard Ratio (95% CI) |
| Median Event-Free Survival (EFS) | Not Reached | 46.6 months | 0.83 (0.68-1.03)[11][13] |
| 24-Month EFS Rate | 63.2% | 56.2% | N/A |
| 36-Month EFS Rate | 57.4% | 52.1% | N/A |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.67 (0.43-1.04)[11] |
| 36-Month OS Rate | 79.1% | 73.0% | N/A |
Note: While the primary endpoint of EFS did not reach statistical significance at the final analysis, a favorable trend was observed with the addition of pembrolizumab. With longer-term follow-up, a clinically meaningful EFS benefit was shown.[10][12]
Table 2: KEYNOTE-689 - Perioperative Pembrolizumab in Resectable, Locally Advanced HNSCC
The KEYNOTE-689 trial evaluated the efficacy of adding pembrolizumab both before (neoadjuvant) and after (adjuvant) surgery to the standard of care.[14][15][16][17]
| Endpoint | Pembrolizumab + Standard of Care | Standard of Care Alone | Hazard Ratio (95% CI) |
| Median Event-Free Survival (EFS) | 51.8 months | 30.4 months | 0.73 (0.58-0.92)[16] |
| 12-Month EFS Rate | 75.1% | 62.5% | N/A |
| 24-Month EFS Rate | 65.0% | 54.6% | N/A |
| 36-Month EFS Rate | 57.6% | 46.4% | N/A |
| Major Pathological Response (mPR) Rate | 9.4% | 0% | N/A[16] |
Note: The addition of perioperative pembrolizumab to standard of care resulted in a statistically significant improvement in event-free survival.[15][16]
Table 3: KEYNOTE-048 - First-Line Pembrolizumab in Recurrent or Metastatic HNSCC
The KEYNOTE-048 trial compared pembrolizumab alone and in combination with chemotherapy to the standard EXTREME regimen (cetuximab with carboplatin or cisplatin and fluorouracil).[8][9]
| Treatment Arm | Population | Median Overall Survival (OS) | Hazard Ratio (95% CI) vs. EXTREME |
| Pembrolizumab + Chemotherapy | Total Population | 13.0 months | 0.77 (0.63-0.93)[8] |
| Pembrolizumab Monotherapy | PD-L1 CPS ≥1 | 12.3 months | 0.78 (0.64-0.96)[9] |
| Pembrolizumab Monotherapy | PD-L1 CPS ≥20 | 14.9 months | 0.61 (0.45-0.83)[9] |
| EXTREME Regimen | Total Population | 10.7 months | N/A |
Note: Pembrolizumab, both as a single agent in PD-L1 positive patients and in combination with chemotherapy, demonstrated superior overall survival compared to the standard EXTREME regimen.[8][9]
Experimental Protocols
KEYNOTE-412: Study Design
-
Phase: 3, randomized, double-blind, placebo-controlled.
-
Patient Population: Patients with unresected, locally advanced HNSCC.
-
Randomization: 1:1 ratio to receive either pembrolizumab or placebo.
-
Intervention Arm: Pembrolizumab (200 mg every 3 weeks) administered concurrently with CRT, followed by maintenance pembrolizumab for up to 1 year.
-
Control Arm: Placebo administered on the same schedule as the intervention arm, concurrently with CRT.
-
Standard CRT: Cisplatin (100 mg/m²) every 3 weeks for 3 cycles with standard fractionation radiotherapy.
-
Primary Endpoint: Event-free survival (EFS).
KEYNOTE-689: Study Design
-
Phase: 3, randomized, open-label.
-
Patient Population: Patients with resectable, locally advanced HNSCC.
-
Randomization: 1:1 ratio.
-
Intervention Arm: Two cycles of neoadjuvant pembrolizumab (200 mg every 3 weeks) followed by surgery. Post-surgery, patients received adjuvant pembrolizumab concurrent with radiotherapy or CRT, and then maintenance pembrolizumab.[14][15][16]
-
Control Arm: Surgery followed by standard postoperative radiotherapy or CRT.
-
Primary Endpoint: Event-free survival (EFS).
-
Key Secondary Endpoints: Major pathological response (mPR) and overall survival (OS).[15][17]
KEYNOTE-048: Study Design
-
Phase: 3, randomized, open-label.
-
Patient Population: Patients with recurrent or metastatic HNSCC who had not previously received systemic therapy for advanced disease.
-
Randomization: 1:1:1 ratio.
-
Arm 1: Pembrolizumab monotherapy (200 mg every 3 weeks).
-
Arm 2: Pembrolizumab (200 mg every 3 weeks) plus platinum (cisplatin or carboplatin) and 5-fluorouracil.
-
Arm 3 (Control): Cetuximab plus platinum (cisplatin or carboplatin) and 5-fluorouracil (EXTREME regimen).
-
Primary Endpoint: Overall survival (OS).
-
Key Secondary Endpoints: Progression-free survival (PFS) and objective response rate (ORR).[8][9]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Pembrolizumab
Caption: Mechanism of action of Pembrolizumab (this compound).
KEYNOTE-689 Experimental Workflow
Caption: Simplified workflow of the KEYNOTE-689 clinical trial.
References
- 1. Pembrolizumab - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 3. Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals [keytrudahcp.com]
- 4. keytrudahcp.com [keytrudahcp.com]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. State-of-the-art management of locally advanced head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. fda.gov [fda.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Long-term results of the randomized, phase 3 KEYNOTE-412 trial of pembrolizumab (pembro) or placebo (pbo) plus concurrent chemoradiotherapy (CRT) for unresected, locally advanced head and neck squamous cell carcinoma (LA HNSCC). - ASCO [asco.org]
- 11. KEYNOTE-412 Pembrolizumab Plus Chemoradiation Falls Short in Locally Advanced Head and Neck Cancer - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. m.youtube.com [m.youtube.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. onclive.com [onclive.com]
- 17. aacr.org [aacr.org]
Safety Operating Guide
Essential Safety Protocols for Handling Research Compound SCH-900875
Disclaimer: A specific Safety Data Sheet (SDS) for SCH-900875 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potentially hazardous, uncharacterized research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, the compound supplier for specific handling and safety information before commencing any work.
The handling of any novel chemical compound in a research and development setting necessitates a stringent adherence to safety protocols to protect laboratory personnel from potential hazards. This guide provides a procedural framework for the safe operational use and disposal of this compound, emphasizing a conservative approach in the absence of compound-specific safety data.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound. All PPE should be inspected for integrity before each use.[1]
| PPE Category | Component | Standard | Purpose |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | ANSI Z87.1 or equivalent | Protects against splashes, aerosols, and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.[2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | ASTM F739 or equivalent | Prevents skin contact. The specific glove material should be chosen based on the solvent used with this compound. Double-gloving is recommended.[1] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | N/A | Protects skin and personal clothing from contamination. Should be buttoned completely. |
| Respiratory Protection | N95 Respirator or higher (e.g., a properly fitted half-mask or full-face respirator with appropriate cartridges) | NIOSH-approved | Recommended when handling the compound as a powder to prevent inhalation of fine particles. Use in a certified chemical fume hood is the primary engineering control. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Solid Waste: Contaminated solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any amount of the compound or its solutions down the drain.[1]
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
EHS Pickup: Follow your institution's procedures for the storage and pickup of chemical waste by the Environmental Health and Safety department.
Emergency Procedures
In the event of an accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
All laboratory personnel working with this compound must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
